Alvocidib
Description
This compound is a synthetic flavonoid based on an extract from an Indian plant for the potential treatment of cancer. It works by inhibiting cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.
This compound is the free base form of a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, this compound induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 26 investigational indications.
structure given in first source
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIVYFLTOXDAOV-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904970 | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146426-40-6 | |
| Record name | Alvocidib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvocidib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvocidib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flavopiridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVOCIDIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alvocidib in Acute Myeloid Leukemia: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib (formerly known as flavopiridol) is a potent, non-selective small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant clinical activity in acute myeloid leukemia (AML).[1][2] Granted orphan drug designation by the U.S. Food and Drug Administration for AML, this compound's primary mechanism of action involves the inhibition of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb).[3][4] This inhibition leads to the transcriptional suppression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), thereby inducing apoptosis in leukemia cells and sensitizing them to conventional chemotherapy.[5][6][7] This guide provides an in-depth review of this compound's molecular mechanism, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.
Core Mechanism of Action: Transcriptional Repression via CDK9 Inhibition
The central mechanism of this compound's anti-leukemic effect is the disruption of transcriptional regulation in cancer cells, which are often highly dependent on the continuous expression of short-lived survival proteins.
The Role of CDK9 in Transcriptional Elongation
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[5] P-TEFb is a crucial regulator of transcriptional elongation. It is recruited to gene promoters where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[2] This phosphorylation event releases RNAP II from a state of promoter-proximal pausing, allowing it to proceed with productive transcript elongation.[2]
In AML, this process is particularly vital for the expression of genes regulated by super-enhancers, which drive the transcription of oncogenes and survival-critical proteins.[8][9] One of the most critical of these proteins is MCL-1.
This compound-Mediated Inhibition and MCL-1 Downregulation
This compound functions as an ATP-competitive inhibitor of CDK9.[2] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the RNAP II CTD.[2] This action effectively stalls transcriptional elongation, leading to a rapid depletion of messenger RNA (mRNA) transcripts, especially those with short half-lives.
MCL-1 is an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family that is frequently overexpressed in AML and is essential for the survival of leukemia cells and leukemic stem cells.[5][7][10] The MCL1 gene transcript and its corresponding protein have very short half-lives. This makes AML cells exquisitely dependent on continuous MCL1 transcription for survival. By inhibiting CDK9, this compound causes a rapid and profound downregulation of MCL-1 protein levels, tipping the cellular balance towards apoptosis.[5][8][11] This depletion of MCL-1 is considered the primary driver of this compound's single-agent and synergistic activity in AML.[11]
Rationale for Combination Therapies
The targeted downregulation of MCL-1 provides a strong rationale for combining this compound with other anti-leukemic agents.
-
With Conventional Chemotherapy (e.g., Cytarabine, Mitoxantrone): The "FLAM" regimen (this compound followed by Cytarabine and Mitoxantrone) is built on the principle of timed sequential therapy.[1][2] this compound first depletes MCL-1, a key resistance factor to chemotherapy, thereby priming the AML cells. The subsequent administration of DNA-damaging agents is then significantly more effective at inducing apoptosis.[11]
-
With BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor Venetoclax is often mediated by the upregulation of MCL-1.[10][12] By suppressing MCL-1, this compound can restore or enhance sensitivity to Venetoclax.[13] This dual targeting of two critical anti-apoptotic proteins represents a promising strategy to overcome resistance.[12][13]
Summary of Clinical Data
Clinical trials have demonstrated encouraging efficacy for this compound-containing regimens in both newly diagnosed and relapsed/refractory AML populations.
Table 1: Efficacy of this compound Regimens in Newly Diagnosed AML
| Regimen | Phase | Patient Population | Key Efficacy Endpoint (CR Rate) | Reference(s) |
|---|---|---|---|---|
| FLAM (this compound + Cytarabine + Mitoxantrone) | II | Newly Diagnosed, Non-favorable risk | 70% (vs. 46%-57% for 7+3) | [2][6][8] |
| This compound + 7+3 (Cytarabine + Daunorubicin) | I | Newly Diagnosed (≤65 years), Non-favorable risk | 69% |[5][6][14] |
Table 2: Efficacy of this compound Regimens in Relapsed/Refractory (R/R) AML
| Regimen | Phase | Patient Population | Key Efficacy Endpoint (CR/CRi Rate) | Reference(s) |
|---|---|---|---|---|
| FLAM | I/II | R/R AML | ~30-40% | [1][2] |
| FLAM (Zella 201) | II | R/R AML, MCL-1 Dependent (≥40%) | 56% (Composite CR) | [7][15] |
| This compound + Venetoclax | Ib | R/R AML | 11.4% (CR + CRi) |[12] |
Table 3: Common Grade ≥3 Non-Hematologic Toxicities Associated with this compound Regimens
| Toxicity | Frequency (%) | Context / Regimen | Reference(s) |
|---|---|---|---|
| Diarrhea | 24 - 44% | This compound + 7+3 / Zella 201 | [6][14][15] |
| Tumor Lysis Syndrome (TLS) | 20 - 34% | This compound + 7+3 / Zella 201 | [6][14][15] |
| Cytokine Release Syndrome | Dose-Limiting Toxicity (DLT) in one study | this compound + 7+3 |[6][14] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a set of standard molecular and cellular biology techniques.
Western Blotting for MCL-1 Protein Quantification
This protocol is used to visualize and quantify the decrease in MCL-1 protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture AML cell lines (e.g., MV4-11, MOLM-13) to mid-log phase. Treat cells with a dose-range of this compound (e.g., 50-300 nM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Lysis: Harvest and wash cells with cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for MCL-1 (e.g., rabbit anti-MCL-1). Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., mouse anti-β-actin or anti-GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize MCL-1 band intensity to the corresponding loading control.
Annexin V/PI Staining for Apoptosis Quantification
This flow cytometry-based assay is used to measure the induction of apoptosis and cell death.
Methodology:
-
Cell Treatment: Treat AML cells with this compound or vehicle control as described above for a longer duration (e.g., 24-48 hours).
-
Staining: Harvest approximately 1-5 x 10^5 cells per sample. Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add additional Binding Buffer and analyze the samples immediately on a flow cytometer.
-
Analysis: Gate the cell populations to quantify:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound's mechanism of action in AML is firmly rooted in its ability to inhibit CDK9, leading to the transcriptional repression of the critical survival protein MCL-1. This mechanism not only induces apoptosis directly but also provides a powerful synergistic foundation for combination therapies with both standard chemotherapy and targeted agents like Venetoclax. Clinical data have validated this approach, showing high remission rates in specific AML populations. Future research will likely focus on refining patient selection through biomarkers of MCL-1 dependency, optimizing combination strategies to mitigate toxicity and overcome resistance, and exploring its role in other hematologic malignancies driven by transcriptional addiction.
References
- 1. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bionews.com [bionews.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Tolero Pharmaceuticals Presents Data Demonstrating Profound Synergy Of this compound And Bromodomain Protein Inhibitors In Nonclinical Models Of Acute Myeloid Leukemia - BioSpace [biospace.com]
- 10. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A Phase 1b Study of Venetoclax and this compound in Patients With Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Alvocidib CDK9 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Alvocidib's mechanism of action as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It covers the core signaling pathway, downstream cellular effects, quantitative efficacy data, and detailed protocols for key experimental validation.
Introduction: Targeting Transcriptional Addiction in Cancer
Cancer is often characterized by an uncontrolled proliferation driven by the overexpression of oncogenes and anti-apoptotic proteins. Many cancer cells become dependent on the continuous, high-level transcription of these key survival genes, a phenomenon known as "transcriptional addiction".[1] Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical node in this process. As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a central regulator of gene transcription.[1][2]
This compound (also known as flavopiridol) is a synthetic flavonoid that functions as a potent CDK inhibitor with high affinity for CDK9.[3][4][5] Its primary mechanism of action involves the suppression of transcriptional elongation, leading to the downregulation of short-lived proteins essential for cancer cell survival, such as Myeloid Cell Leukemia-1 (Mcl-1) and c-Myc.[6][7] This guide delves into the technical details of the this compound-CDK9 inhibition pathway.
The Core CDK9 Signaling Pathway
The regulation of transcription by RNA Polymerase II (Pol II) is a multi-step process. A key regulatory checkpoint occurs shortly after initiation, where Pol II pauses in the promoter-proximal region. The release from this pause to enter productive elongation is controlled by the P-TEFb complex.[8][9]
-
P-TEFb Complex: The core P-TEFb complex is a heterodimer consisting of the catalytic subunit, CDK9, and a regulatory cyclin partner, most commonly Cyclin T1.[1][2]
-
Transcriptional Elongation Control: P-TEFb's primary function is to phosphorylate two key substrates to promote transcriptional elongation:
-
RNA Polymerase II: CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, specifically at the Serine 2 (Ser2) position of its heptapeptide repeats.[1][10] This phosphorylation is the crucial signal for the transition from a paused state to productive elongation.[11]
-
Negative Elongation Factors (N-TEFs): CDK9 also phosphorylates and inactivates negative regulators like the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF), which are responsible for establishing the promoter-proximal pause.[8][9]
-
In many cancers, this pathway is hyperactivated to drive the expression of genes that sustain malignant growth and survival.[1]
This compound's Mechanism of Action
This compound exerts its anti-neoplastic effects by directly targeting the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[12] This competitive inhibition sets off a cascade of downstream events.
-
Inhibition of P-TEFb Activity: this compound binding to CDK9 prevents the phosphorylation of its key substrates.
-
Suppression of Pol II CTD Phosphorylation: The lack of Ser2 phosphorylation on the Pol II CTD prevents the release of paused polymerase.[13]
-
Transcriptional Arrest: This results in a global inhibition of transcriptional elongation, effectively shutting down the production of nascent mRNA transcripts.[4][8] This effect is particularly detrimental for transcripts with short half-lives, which require constant replenishment.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9: A Key regulator of RNA Polymerase II Transcription - BioXone [bioxone.in]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-TEFb - Wikipedia [en.wikipedia.org]
- 9. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Flavopiridol: From Natural Product to Clinical Candidate - A Technical Guide
Abstract
Flavopiridol (Alvocidib) is a semi-synthetic flavonoid that has garnered significant attention as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of flavopiridol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its synthesis and key biological assays, along with a summary of its mechanism of action and relevant quantitative data from preclinical and clinical studies.
Discovery and Origin
Flavopiridol is a synthetic flavonoid derived from rohitukine, a chromone alkaloid.[2] Rohitukine was originally isolated from the Indian medicinal plant Dysoxylum binectariferum.[2] The journey from this natural product to the clinical candidate flavopiridol represents a notable example of natural product-inspired drug discovery. While rohitukine itself possesses some biological activity, synthetic modifications led to the development of flavopiridol with significantly enhanced potency as a CDK inhibitor.[3] Flavopiridol was the first CDK inhibitor to enter human clinical trials, marking a significant milestone in the development of this class of anti-cancer agents.[1]
Chemical Synthesis of Flavopiridol
The total synthesis of flavopiridol is a multi-step process that has been a subject of considerable research. One common synthetic route begins with the condensation of 1,3,5-trimethoxybenzene and 1-methyl-4-piperidone.[4][5] The following diagram and protocol provide a detailed overview of a representative synthesis.
Synthesis Workflow
Experimental Protocol for Synthesis
This protocol is a composite of reported synthetic steps and should be adapted and optimized for specific laboratory conditions.
Step 1: Condensation to Alkene Intermediate [4][5]
-
To a solution of 1,3,5-trimethoxybenzene in glacial acetic acid, add N-methyl-4-piperidone.
-
Saturate the mixture with hydrogen chloride gas.
-
Heat the reaction mixture at 100°C for 5-6 hours.
-
After cooling, pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkene intermediate.
Step 2: Hydroboration-Oxidation to Arylpiperidinol [4][5]
-
Dissolve the alkene intermediate in anhydrous tetrahydrofuran (THF).
-
Add borane-THF complex dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 9-10 hours.
-
Carefully add water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Stir the mixture for 1-2 hours.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to obtain the arylpiperidinol.
Step 3: Swern Oxidation to Arylpiperidone [5]
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78°C.
-
Add dimethyl sulfoxide (DMSO) dropwise.
-
Add a solution of the arylpiperidinol in dichloromethane.
-
Stir for 30-60 minutes at -78°C.
-
Add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the arylpiperidone.
Step 4: Acylation to Acetophenone Intermediate [5]
-
To a solution of the arylpiperidone in dichloromethane, add boron trifluoride etherate at 0°C.
-
Add acetic anhydride and stir at room temperature for 2-3 hours.
-
Quench the reaction and perform an aqueous workup.
-
The resulting intermediate is then saponified using aqueous potassium hydroxide in methanol at room temperature for 1 hour.
-
Neutralize, extract, and purify to obtain the acetophenone intermediate.
Step 5: Benzoylation and Cyclization to Benzoylated Flavone [4][5]
-
Dissolve the acetophenone intermediate in pyridine and cool to 0°C.
-
Add 2-chlorobenzoyl chloride and stir at room temperature for 2 hours.
-
Add powdered potassium hydroxide and heat to 50°C for 30-40 minutes.
-
Cool the mixture and add glacial acetic acid and concentrated sulfuric acid.
-
Heat to 100°C for 1-2 hours to effect dehydration.
-
Perform an aqueous workup and purify the product to yield the benzoylated flavone.
Step 6: Debenzoylation to Dimethyl-flavopiridol [5]
-
Treat the benzoylated flavone with a solution of 50% sodium hydroxide in methanol at room temperature for 1 hour.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography to obtain dimethyl-flavopiridol.
Step 7: Demethylation to Flavopiridol [5]
-
Heat a mixture of dimethyl-flavopiridol and pyridine hydrochloride at 180-200°C for 1-2 hours.
-
Cool the reaction, add water, and collect the precipitate by filtration.
-
Wash the solid with water and methanol/water.
-
Purify the crude product by recrystallization or column chromatography to yield flavopiridol.
Mechanism of Action and Signaling Pathways
Flavopiridol exerts its anti-cancer effects primarily through the inhibition of multiple cyclin-dependent kinases (CDKs). It acts as an ATP-competitive inhibitor of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6][7][8][9] Inhibition of these kinases disrupts key cellular processes such as cell cycle progression and transcription.
Cell Cycle Regulation
By inhibiting CDKs 1, 2, 4, and 6, flavopiridol induces cell cycle arrest at both the G1/S and G2/M transitions.[10] This prevents cancer cells from progressing through the division cycle.
Induction of Apoptosis
Flavopiridol induces apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[10] This is achieved by downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2, and promoting the cleavage of PARP, a hallmark of apoptosis.[11][12]
Inhibition of Transcription
Flavopiridol is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. This leads to a global shutdown of transcription, particularly affecting the expression of short-lived mRNAs that encode for proteins crucial for cancer cell survival.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| CDK1 | 30 - 100 |
| CDK2 | 100 - 170 |
| CDK4 | 100 - 170 |
| CDK6 | 60 - 100 |
| CDK7 | 300 - 875 |
| CDK9 | 10 - 20 |
Note: IC50 values are approximate and can vary depending on the assay conditions.[1][6][13][14]
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 13 |
| A2780 | Ovarian Carcinoma | 15 |
| PC3 | Prostate Carcinoma | 10 |
| MiaPaCa-2 | Pancreatic Carcinoma | 36 |
| LNCaP | Prostate Carcinoma | 16 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| KKU-055 | Cholangiocarcinoma | 40.1 |
| KKU-100 | Cholangiocarcinoma | 91.9 |
| KKU-213 | Cholangiocarcinoma | 58.2 |
| KKU-214 | Cholangiocarcinoma | 56.0 |
| CD133high/CD44high | Lung Cancer Stem Cells | 676.3 |
Note: IC50 values are for a 72-hour drug exposure unless otherwise specified.[6][13][14][15]
Clinical Pharmacokinetics
| Parameter | Value |
| Maximum Tolerated Dose (MTD) - 72h infusion | 40 mg/m²/24h |
| MTD - 1h infusion (pediatric) | 62.5 mg/m²/day for 3 days |
| Steady-state Plasma Concentration (at MTD) | ~417 nM |
| Plasma Clearance | ~8.0 - 11.3 L/h/m² |
| Terminal Half-life | ~26 hours |
Note: Pharmacokinetic parameters can vary based on the patient population and dosing schedule.[16][17][18][19]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of flavopiridol on cancer cell lines.
References
- 1. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - ProQuest [proquest.com]
- 17. Phase I clinical and pharmacokinetic study of flavopiridol in children with refractory solid tumors: a Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Alvocidib Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer activity.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action in inducing apoptosis in cancer cells, and detailed protocols for key validation experiments. The primary focus is on the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and the subsequent downstream effects on apoptosis signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals working on the validation of this compound and similar CDK inhibitors.
Introduction
This compound is a synthetic flavonoid derived from rohitukine, a natural product.[1] It acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of CDKs.[3] While it inhibits a broad spectrum of CDKs, its most potent activity is against CDK9.[1][2] The inhibition of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to a global shutdown of mRNA transcription, particularly of short-lived transcripts that encode for survival proteins.[1][4] This ultimately triggers apoptosis in cancer cells, making this compound a promising therapeutic agent for various malignancies, including acute myeloid leukemia (AML).[1][5]
Molecular Targets and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription elongation.[4][6] By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global decrease in mRNA transcription.[6]
This transcriptional repression disproportionately affects proteins with short half-lives, which are often critical for cancer cell survival. A key example is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[5] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[3][7]
Furthermore, this compound-mediated CDK9 inhibition can also lead to the upregulation of the pro-apoptotic BH3-only protein BIM via the suppression of miR17-92.[3] The collective effect of downregulating anti-apoptotic proteins like Mcl-1 and upregulating pro-apoptotic proteins like BIM culminates in caspase activation and programmed cell death.
Signaling Pathway Diagram
Caption: this compound's mechanism of action targeting the CDK9/P-TEFb complex.
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines and against different kinases. The following tables summarize key inhibitory concentrations (IC50).
Table 1: this compound IC50 Values against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK1/CycB | 30 |
| CDK2/CycE | 170 |
| CDK4/CycD1 | 100 |
| CDK6/CycD3 | Not specified |
| CDK7/CycH | 300 |
| CDK9/CycT1 | ~41 |
Data compiled from multiple sources.[3][4]
Table 2: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Hut78 | Cutaneous T-cell Lymphoma | <100 |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 |
| HCT116 | Colon Carcinoma | 13 |
| A2780 | Ovarian Carcinoma | 15 |
| PC3 | Prostate Carcinoma | 10 |
| Mia PaCa-2 | Pancreatic Carcinoma | 36 |
| LNCAP | Prostate Carcinoma | 16 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| MCF-7 | Breast Carcinoma | Not specified |
| MDA-MB-468 | Breast Carcinoma | Not specified |
Data compiled from multiple sources.[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound in cancer cells.
Kinase Activity Assay
This assay determines the in vitro inhibitory activity of this compound against recombinant CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Kinase substrate (e.g., a peptide substrate for CDK9)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader for luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A typical ATP concentration is 10 µM.
-
In a 384-well plate, add 2.5 µL of the 4x this compound dilutions. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the kinase reaction.
-
Stop the reaction and detect ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cell lines (e.g., Hut78, AML cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-BIM, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein expression or phosphorylation.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cancer cells with this compound at various concentrations for a desired time (e.g., 48 hours) to induce apoptosis.[9]
-
-
Cell Harvesting:
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Experimental Workflow Diagram
Caption: Workflow for this compound target validation experiments.
Conclusion
This compound effectively targets the CDK9/P-TEFb complex, leading to transcriptional repression of key survival genes like Mcl-1 and subsequent induction of apoptosis in a variety of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the validation of this compound's mechanism of action. The quantitative data presented underscores its potency and broad applicability in oncology research and development. This comprehensive guide serves as a valuable resource for scientists dedicated to advancing our understanding and application of CDK inhibitors in cancer therapy.
References
- 1. Page loading... [guidechem.com]
- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionews.com [bionews.com]
The Role of Alvocidib in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib, also known as flavopiridol, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that plays a critical role in the regulation of the cell cycle and transcription. By targeting multiple CDKs, this compound induces cell cycle arrest, primarily at the G1 and G2 phases, and promotes apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in cell cycle arrest. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and diagrams of the key signaling pathways involved.
Introduction
This compound is a synthetic flavonoid derived from rohitukine, a natural product isolated from the Indian tree Dysoxylum binectariferum.[1] It was the first CDK inhibitor to enter human clinical trials and has been investigated for the treatment of various malignancies, including leukemia, lymphoma, and solid tumors.[2][3] The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDKs, leading to a blockade of their kinase activity.[3][4] This inhibition disrupts the normal progression of the cell cycle and can trigger programmed cell death.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
The eukaryotic cell cycle is a tightly regulated process driven by the sequential activation of CDKs. These serine/threonine kinases form active complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that control cell cycle transitions. This compound exhibits broad-spectrum inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation.[1][4]
Targeting Cell Cycle CDKs
This compound effectively inhibits CDK1, CDK2, CDK4, and CDK6, which are essential for the G1/S and G2/M transitions.[1][4]
-
G1 Phase Arrest: By inhibiting CDK4/cyclin D and CDK2/cyclin E complexes, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry. This leads to an arrest of the cell cycle in the G1 phase.[1][4] At a concentration of 0.3 μM, this compound has been shown to induce G1 arrest in MCF-7 and MDA-MB-468 breast cancer cells.[4]
-
G2 Phase Arrest: Inhibition of CDK1/cyclin B, the master regulator of the G2/M transition, prevents the cell from entering mitosis, resulting in G2 arrest.[4]
Targeting Transcriptional CDKs
A key feature of this compound is its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation.[5] By inhibiting CDK9, this compound leads to a global downregulation of transcription, particularly of short-lived mRNAs that encode for proteins crucial for cell survival and proliferation, such as the anti-apoptotic protein Mcl-1.[5][6] This transcriptional repression is a major contributor to the pro-apoptotic activity of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified across various kinases and cancer cell lines.
| Target Kinase | IC50 (nM) |
| CDK1 | ~30-41 |
| CDK2 | ~41-170 |
| CDK4 | ~41-100 |
| CDK6 | ~41 |
| CDK7 | ~300-875 |
| CDK9 | <3 - 100 |
| GSK-3 | 280 |
| p38α | 1340 |
| p38β | 1820 |
| p38γ | 650 |
| p38δ | 450 |
| Table 1: Inhibitory concentration (IC50) of this compound against various protein kinases. Data compiled from multiple sources.[1][2][4][7][8] |
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 16 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| HCT116 | Colon Cancer | 13 |
| A2780 | Ovarian Cancer | 15 |
| PC3 | Prostate Cancer | 10 |
| Mia PaCa-2 | Pancreatic Cancer | 36 |
| Hut78 | Cutaneous T-cell Lymphoma | <100 |
| Table 2: Cytotoxic activity (IC50) of this compound in various human cancer cell lines. Data compiled from multiple sources.[2][4] |
Signaling Pathways
The inhibition of CDKs by this compound triggers a cascade of downstream events that culminate in cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 72 hours).[4]
-
MTS Reagent Addition: Add MTS reagent, in combination with phenazine methosulfate, to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490-492 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[4]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, and the intensity of fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, p27, cleaved PARP).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases that effectively induces cell cycle arrest at the G1 and G2 phases. Its dual action on both cell cycle and transcriptional CDKs makes it a powerful tool for cancer research and a potential therapeutic agent. The ability to arrest cell proliferation and induce apoptosis in a broad range of tumor cells underscores the critical role of CDKs in maintaining the malignant phenotype. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of next-generation CDK inhibitors for cancer therapy.
References
- 1. Page loading... [guidechem.com]
- 2. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The cyclin-dependent kinase inhibitor flavopiridol (this compound) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
Alvocidib-Induced Apoptosis Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer activity by inducing apoptosis in various hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis. It details the core signaling cascade, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols for investigating this pathway, and provides visual representations of the signaling events. The primary mechanism of this compound's pro-apoptotic action involves the inhibition of CDK9, leading to the transcriptional downregulation of the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family.[3] This event triggers the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and therapeutically exploit the this compound-induced apoptotic pathway.
Core Signaling Cascade
This compound's primary mechanism for inducing apoptosis is initiated by its potent inhibition of cyclin-dependent kinases (CDKs).[4] While it is a broad-spectrum CDK inhibitor, its preferential and potent inhibition of CDK9 is central to its pro-apoptotic effects.
1.1. Inhibition of CDK9 and Transcriptional Repression
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a necessary step for the elongation of transcription for a variety of genes, particularly those with short-lived mRNA transcripts. Many of these genes encode proteins crucial for cell survival, including anti-apoptotic proteins.
This compound competes with ATP for the binding pocket of CDK9, effectively inhibiting its kinase activity.[4] This lack of RNAPII phosphorylation leads to a halt in transcriptional elongation and a subsequent rapid decline in the mRNA levels of key survival proteins.
1.2. Downregulation of Mcl-1
A primary and critical target of this compound-mediated transcriptional repression is the Myeloid Cell Leukemia-1 (Mcl-1) gene.[3] Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family that sequesters pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and directly inhibits the pro-apoptotic effector proteins Bak and Bax. Due to the short half-life of both its mRNA and protein, Mcl-1 levels are highly dependent on continuous transcription. This compound's inhibition of CDK9 leads to a rapid and dramatic decrease in Mcl-1 protein levels.[3]
1.3. Activation of the Intrinsic Apoptotic Pathway
The depletion of Mcl-1 disrupts the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, which oligomerize to form pores in the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
1.4. Caspase Activation
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3. Effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. While some studies have suggested caspase-independent mechanisms, the activation of the caspase cascade is a well-documented consequence of this compound treatment in many cancer cell types.
1.5. Role of Other Signaling Pathways
In addition to the core CDK9-Mcl-1 axis, this compound has been shown to modulate other signaling pathways that can contribute to its pro-apoptotic effects. These include the inhibition of other CDKs (CDK1, CDK2, CDK4, CDK6) leading to cell cycle arrest, and effects on the NF-κB and STAT3 pathways.[5][1][4]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| CDK1 | 30 nM | Kinase Assay | [4][6] |
| CDK2 | 170 nM | Kinase Assay | [4][6] |
| CDK4 | 100 nM | Kinase Assay | [4][6] |
| CDK6 | ~100 nM | Kinase Assay | [4] |
| CDK9 | 20-100 nM | Kinase Assay | [4] |
| p38α | 1.34 µM | Kinase Assay | [5][1][2][7] |
| p38β | 1.82 µM | Kinase Assay | [5][1][2][7] |
| p38γ | 0.65 µM | Kinase Assay | [5][1][2][7] |
| p38δ | 0.45 µM | Kinase Assay | [5][1][2][7] |
| Hut78 (CTCL) | <100 nM | MTS Assay | [5][1][2][7] |
| LNCAP (Prostate) | 16 nM | MTS Assay | [4] |
| K562 (Leukemia) | 130 nM | MTS Assay | [4] |
| ST-1 (ATL) | 30.1 nM | Cell Viability Assay | [8] |
| KOB (ATL) | 60.1 nM | Cell Viability Assay | [8] |
| KK-1 (ATL) | 55.8 nM | Cell Viability Assay | [8] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration | Time (hours) | % Apoptotic Cells | Reference |
| Hut78 (CTCL) | 240 nM | 48 | 31% | [5][1][2] |
| ST-1 (ATL) | 100 nM | 72 | 15.8 ± 3.1% | [8] |
| KOB (ATL) | 100 nM | 72 | 19.6 ± 1.0% | [8] |
| KK-1 (ATL) | 100 nM | 72 | 16.5 ± 0.3% | [8] |
Table 3: Clinical Trial Results with this compound-Containing Regimens
| Clinical Trial | Patient Population | Regimen | Key Finding | Reference |
| NCT01349972 | Newly Diagnosed High-Risk AML | This compound, Cytarabine, Mitoxantrone (FLAM) vs. Cytarabine + Daunorubicin (7+3) | Higher complete remission (CR) rates with FLAM, but no significant difference in overall survival (OS). | [9] |
| Phase II | Refractory, Metastatic Pancreatic Cancer | This compound + Docetaxel | Minimal activity and significant toxicity. | [10] |
Experimental Protocols
3.1. Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., from Promega's CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.[11]
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.[12][13][14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing detached apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine the detached and supernatant cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13][14]
3.3. Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway, such as Mcl-1 and other Bcl-2 family members, following this compound treatment.[15][16]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Mcl-1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
3.4. In Vitro CDK Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of specific CDKs.[17][18]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the recombinant CDK/cyclin complex (e.g., CDK9/Cyclin T1), a suitable substrate (e.g., a peptide substrate), and various concentrations of this compound in a kinase buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.[17][18]
Visualizations
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Alvocidib: A Cyclin-Dependent Kinase Inhibitor in Solid Tumors
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9. In preclinical studies across a range of solid tumors, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity. Its mechanism of action is centered on the inhibition of transcriptional elongation through the suppression of CDK9, leading to the downregulation of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, including in vitro efficacy, in vivo models, and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
In Vitro Efficacy of this compound in Solid Tumor Cell Lines
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies. The following table summarizes the IC50 values of this compound in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | ~30 - 100 | [1][2] |
| MDA-MB-468 | Breast Adenocarcinoma | ~30 - 100 | [2] |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | 16 | [2] |
| PC3 | Prostate Adenocarcinoma | 10 | [2] |
| DU-145 | Prostate Carcinoma | 126.2 | [3] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 13 | [2] |
| CACO-2 | Colorectal Adenocarcinoma | - | [2] |
| Lung Cancer | |||
| A549 | Lung Carcinoma | - | [2] |
| Pancreatic Cancer | |||
| Mia PaCa-2 | Pancreatic Carcinoma | 36 | [2] |
| Ovarian Cancer | |||
| A2780 | Ovarian Carcinoma | 15 | [2] |
| Other | |||
| K562 | Chronic Myelogenous Leukemia | 130 | [2] |
| HL60 | Acute Promyelocytic Leukemia | - | [2] |
In Vivo Preclinical Models of this compound in Solid Tumors
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of human solid tumors. These studies have demonstrated the potential of this compound to inhibit tumor growth in a living organism.
| Tumor Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| Esophageal Cancer | TE8 human esophageal SCC in SCID mice | 10 mg/kg body weight | Significant reduction in tumor volume | [4] |
| Ovarian Cancer | A2780 human ovarian carcinoma in nude mice | 7.5 mg/kg for 7 days | 1.5 log cell kill (LCK) | [2] |
| Prostate Cancer | AILNCaP14 CRPC in vivo | Not specified | Significantly attenuated tumor growth | [5] |
| Prostate Cancer | VCaP CRPC xenograft model | Not specified | Effectively attenuated tumor growth | [5] |
| Prostate Cancer | Patient-derived xenograft (PDX) model of CRPC | Not specified | Successfully suppressed tumor growth | [5] |
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound effectively stalls transcription, leading to the rapid depletion of short-lived mRNA transcripts and their corresponding proteins.[6][7]
A critical downstream effect of this transcriptional inhibition is the downregulation of the anti-apoptotic protein MCL-1.[8] The depletion of MCL-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[9] Additionally, this compound has been shown to inhibit other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which contributes to its ability to induce cell cycle arrest, primarily at the G1 phase.[1][2] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its suppression of E2F transcription factors and blocking entry into the S phase.[1]
Signaling Pathway of this compound-Induced Apoptosis
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of CDK inhibitors.[2]
-
Cell Seeding: Plate solid tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., phenazine methosulfate), to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for MCL-1 and Cyclin D1
This protocol provides a general framework for assessing protein expression levels following this compound treatment.[10][11]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein lysates on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MCL-1, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing cell cycle distribution.[12][13][14]
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound.[15]
-
Cell Culture and Preparation: Culture the desired human solid tumor cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old. Allow the animals to acclimatize for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control (vehicle) groups. Administer this compound via the appropriate route (e.g., intraperitoneal or intravenous) according to the specified dosing schedule.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect of this compound.
Conclusion
The preclinical data for this compound in solid tumors demonstrate its potential as a therapeutic agent. Its well-defined mechanism of action, centered on the inhibition of CDK9 and subsequent induction of apoptosis, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight its activity across a range of solid tumor types. The provided experimental protocols offer a foundation for further preclinical investigation into the efficacy and mechanisms of this compound and other CDK inhibitors. Further research, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid malignancies.
References
- 1. Page loading... [guidechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly developed preclinical models reveal broad‐spectrum CDK inhibitors as potent drugs for CRPC exhibiting primary resistance to enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Enhanced Oral Bioavailability of this compound: The Development and Efficacy of TP-1287 Prodrug [synapse.patsnap.com]
- 9. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Effect of Alvocidib on MCL-1 Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, is a critical survival factor for various cancer cells, particularly those of hematologic origin. Its overexpression is frequently associated with tumor progression and resistance to conventional therapies. Alvocidib (formerly known as flavopiridol), a potent small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), has emerged as a promising therapeutic agent that indirectly targets MCL-1. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound effectively suppresses the transcription of short-lived proteins, including MCL-1. This leads to a rapid downregulation of MCL-1 mRNA and protein levels, subsequently inducing apoptosis in MCL-1-dependent cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound on MCL-1 expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental workflows.
Core Mechanism: this compound-Mediated Inhibition of MCL-1 Transcription
This compound's primary mechanism for reducing MCL-1 expression lies in its potent inhibition of CDK9.[1][2][3] CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This phosphorylation event is a critical step for releasing RNAP II from promoter-proximal pausing and enabling productive transcript elongation.
The MCL1 gene is characterized by a short-lived mRNA transcript, making its expression highly dependent on continuous and efficient transcription.[4] this compound, by binding to the ATP-binding pocket of CDK9, prevents the phosphorylation of the RNAP II CTD. This inhibition of transcriptional elongation leads to a rapid decrease in MCL1 mRNA levels, followed by a subsequent depletion of the MCL-1 protein, which also has a short half-life.[1] The reduction in MCL-1 levels disrupts the cellular anti-apoptotic defense, leading to the activation of the intrinsic apoptotic pathway and programmed cell death in cancer cells that are dependent on MCL-1 for survival.[4][5]
References
- 1. Combined venetoclax and this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Alvocidib's Impact on Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer properties. Its primary mechanism of action involves the inhibition of the positive transcription elongation factor b (P-TEFb), a complex composed of CDK9 and its cyclin partner (T1, T2a, T2b, or K). By targeting CDK9, this compound effectively halts the process of transcription elongation, leading to the downregulation of short-lived anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells. This technical guide provides an in-depth exploration of this compound's effect on transcription elongation, detailing the underlying molecular mechanisms, experimental methodologies to study its effects, and key quantitative data.
The Core Mechanism: Inhibition of P-TEFb and Suppression of Transcription Elongation
Transcription of protein-coding genes by RNA Polymerase II (Pol II) is a tightly regulated process. After initiation, Pol II often pauses at promoter-proximal regions. The transition to productive elongation requires the activity of the P-TEFb complex. CDK9, the kinase subunit of P-TEFb, phosphorylates two key substrates: the C-terminal domain (CTD) of the largest subunit of RNA Pol II (RPB1) at serine 2 (Ser2) residues, and the negative elongation factors, DRB sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).
Phosphorylation of Ser2 on the Pol II CTD is a critical signal for the recruitment of elongation and RNA processing factors, allowing the polymerase to escape the promoter-proximal pause and enter into a productive elongation phase.[1] this compound, a flavonoid alkaloid, functions as a potent inhibitor of CDK9.[2] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of its substrates. This inhibition leads to a global blockade of transcription elongation, as Pol II remains stalled at the promoter, unable to synthesize full-length mRNA transcripts.[3] The consequence is a rapid depletion of short-lived mRNAs and their corresponding proteins, many of which are crucial for cancer cell survival, such as MCL-1 and MYC.[4][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits P-TEFb, leading to a blockade of transcription elongation and apoptosis.
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified in various studies, providing valuable data for researchers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Activity | |||
| CDK9/Cyclin T1 | Kinase Assay | 3 nM | [3] |
| p38α | Kinase Assay | 1.34 µM | [6] |
| p38β | Kinase Assay | 1.82 µM | [6] |
| p38γ | Kinase Assay | 0.65 µM | [6] |
| p38δ | Kinase Assay | 0.45 µM | [6] |
| Cellular Proliferation | |||
| ST-1 (ATL cell line) | Cell Viability Assay | 30.1 nM | [7] |
| KOB (ATL cell line) | Cell Viability Assay | 60.1 nM | [7] |
| KK-1 (ATL cell line) | Cell Viability Assay | 55.8 nM | [7] |
| Hut78 (CTCL cell line) | Cell Viability Assay | <100 nM | [6] |
Experimental Protocols for Studying this compound's Effects
A variety of experimental techniques are employed to elucidate the mechanism of action of this compound. Detailed methodologies for key experiments are provided below.
CDK9 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of purified CDK9/Cyclin T.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., peptide derived from the RNA Pol II CTD)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (serially diluted)
-
Luminescent kinase assay kit (e.g., Kinase-Glo™ Max)
-
White 384-well plates
Procedure:
-
Add kinase assay buffer, purified CDK9/Cyclin T1 enzyme, and the test inhibitor (this compound) to the wells of the microplate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescent detection reagent according to the manufacturer's protocol.
-
Luminescence is inversely proportional to kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Experimental Workflow: CDK9 Kinase Assay
Caption: Workflow for a luminescent-based CDK9 kinase inhibition assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to map the genome-wide localization of RNA Pol II and assess changes in its distribution upon this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
Antibodies against total RNA Pol II and phospho-Ser2-RNA Pol II
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[3]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.[3]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., p-Ser2-RNA Pol II) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.
Nuclear Run-On (NRO) Assay
The NRO assay measures the density of actively transcribing RNA polymerases across the genome, providing a direct measure of transcription elongation.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer
-
Reaction buffer containing biotin-UTP
-
RNA extraction reagents
-
Streptavidin-coated magnetic beads
-
Reagents for cDNA synthesis and library preparation
Procedure:
-
Nuclei Isolation: Isolate nuclei from treated and control cells.
-
In Vitro Transcription: Incubate the isolated nuclei in a reaction buffer containing biotin-UTP, allowing the engaged RNA polymerases to incorporate the labeled nucleotide into nascent transcripts.
-
RNA Isolation: Isolate the total RNA from the nuclei.
-
Nascent RNA Enrichment: Fragment the RNA and enrich for biotin-labeled nascent transcripts using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched nascent RNA and perform high-throughput sequencing (GRO-seq or PRO-seq).
-
Data Analysis: Align the reads to the genome to determine the positions and density of actively transcribing RNA polymerases.
RNA Sequencing (RNA-Seq)
RNA-seq is used to profile the global changes in gene expression following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
DNase I
-
RNA quality control reagents/instrument
-
mRNA enrichment or rRNA depletion kit
-
RNA fragmentation buffer
-
cDNA synthesis reagents
-
NGS library preparation kit
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells. Perform DNase I treatment to remove contaminating genomic DNA.[9]
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of the sequencing reads, align them to a reference genome or transcriptome, and perform differential gene expression analysis.
Western Blotting for Phospho-Ser2-RNA Pol II
This technique is used to quantify the levels of Ser2 phosphorylated RNA Pol II, a direct downstream target of CDK9.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Ser2-RNA Pol II, anti-total-RNA Pol II, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phospho-Ser2-RNA Pol II signal to the total RNA Pol II and the loading control.[10]
Conclusion
This compound's potent and specific inhibition of CDK9 provides a powerful tool for both cancer therapy and the fundamental study of transcription elongation. By disrupting the P-TEFb-mediated phosphorylation of RNA Polymerase II, this compound effectively shuts down the production of key survival proteins in cancer cells. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the intricate molecular effects of this compound and to further explore the mechanisms of transcription elongation. The continued study of this compound and other CDK9 inhibitors holds great promise for the development of novel anti-cancer therapeutics.
References
- 1. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.uio.no [med.uio.no]
- 4. researchgate.net [researchgate.net]
- 5. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Alvocidib's Potent In Vitro Cytotoxicity in Leukemia Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Alvocidib (formerly known as flavopiridol) has demonstrated significant cytotoxic effects against a range of leukemia cell lines in preclinical studies. This technical guide provides an in-depth analysis of its in vitro activity, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of oncology.
Core Mechanism of Action: CDK Inhibition and Apoptosis Induction
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK9.[1][2] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[1][3][4] The suppression of MCL-1 is a primary driver of this compound's pro-apoptotic activity in leukemia cells.[5][6] By disrupting the balance of pro- and anti-apoptotic proteins, this compound effectively induces programmed cell death in malignant cells.[7][8] The drug also shows activity against other CDKs, including CDK1, 2, 4, 6, and 7, which contributes to its ability to induce cell cycle arrest.[2][7][8]
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various leukemia cell lines. The following tables summarize key findings from published studies, providing a comparative view of its potency.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Exposure Time (h) | Reference |
| ST-1 | Adult T-cell Leukemia/Lymphoma (ATL) | 30.1 | 72 | [9] |
| KOB | Adult T-cell Leukemia/Lymphoma (ATL) | 60.1 | 72 | [9] |
| KK-1 | Adult T-cell Leukemia/Lymphoma (ATL) | 55.8 | 72 | [9] |
| Hut78 | Cutaneous T-cell Lymphoma (CTCL) | <100 (approx. 94) | Not Specified | [10][11] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | [12] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | [12] |
Note: IC50 values can vary based on experimental conditions and assay methods.
Table 2: this compound-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Leukemia Type | This compound Concentration (nM) | Apoptosis Rate (%) | Exposure Time (h) | Reference |
| ST-1 | Adult T-cell Leukemia/Lymphoma (ATL) | 100 | 15.8 ± 3.1 | 72 | [9] |
| KOB | Adult T-cell Leukemia/Lymphoma (ATL) | 100 | 19.6 ± 1.0 | 72 | [9] |
| KK-1 | Adult T-cell Leukemia/Lymphoma (ATL) | 100 | 16.5 ± 0.3 | 72 | [9] |
| Hut78 | Cutaneous T-cell Lymphoma (CTCL) | 480 | ~31 | 48 | [10][11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated using non-linear regression analysis of the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined by analyzing the flow cytometry data using appropriate software.
Conclusion
This compound consistently demonstrates potent cytotoxic and pro-apoptotic activity against a variety of leukemia cell lines in vitro. Its primary mechanism of action through CDK9 inhibition and subsequent MCL-1 downregulation presents a compelling rationale for its clinical development. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in hematologic malignancies.
References
- 1. acutemyeloidleukemianews.com [acutemyeloidleukemianews.com]
- 2. d-nb.info [d-nb.info]
- 3. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A Phase I Trial of Vorinostat and this compound in Patients with Relapsed, Refractory or Poor Prognosis Acute Leukemia, or Refractory Anemia with Excess Blasts-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
Methodological & Application
Alvocidib In Vivo Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alvocidib, also known as flavopiridol, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9.[1][2] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, most notably MCL-1, thereby inducing apoptosis in cancer cells.[2] This mechanism of action has demonstrated therapeutic potential in various preclinical cancer models, particularly in hematological malignancies and solid tumors characterized by high MCL-1 dependence.[1][2] This document provides detailed protocols and application notes for conducting in vivo studies using this compound in mouse models, based on established research. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacodynamics, and toxicity of this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its primary anti-tumor effect through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like MCL-1. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a rapid decrease in MCL-1 levels and subsequent induction of apoptosis in cancer cells.
Caption: this compound inhibits CDK9, leading to decreased MCL-1 and induction of apoptosis.
Experimental Protocols
Xenograft Mouse Model Protocol for Hematological Malignancies
This protocol is based on studies using human hematological tumor cell lines xenografted into immunodeficient mice.[1]
A. Materials:
-
Mice: Severe Combined Immunodeficient (SCID) or NOD.Cg-Prkdcscid Il2rgtm1Sug/ShiJic (NOG) mice, 6-8 weeks old.[1][3]
-
Cell Lines:
-
This compound: Prepare fresh daily. Dissolve in a suitable vehicle (e.g., saline).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Calipers: For tumor measurement.
B. Experimental Workflow:
Caption: Workflow for a typical this compound efficacy study in a xenograft mouse model.
C. Procedure:
-
Cell Implantation:
-
Culture selected cancer cells to log phase.
-
Harvest and resuspend cells in sterile PBS or RPMI 1640 medium at a concentration of 1.0 x 105 cells per injection volume.[3]
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor development.
-
Once tumors reach a palpable size (e.g., ~150 mg), use calipers to measure the length and width of the tumors.[1]
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired average volume.
-
-
This compound Administration:
-
Dosage: Doses can range from 2.7 to 6.5 mg/kg. The highest non-toxic dose (HNTD) has been reported as 6.5 mg/kg.[1]
-
Route: Intravenous (IV) injection is a common route of administration.[1]
-
Schedule: A typical schedule is administration on alternate days for a set number of weeks (e.g., Q2Dx3/week for 2 weeks).[1]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior). A body weight loss of around 4.3% has been observed at the HNTD.[1]
-
Efficacy endpoints include:
-
Tumor Growth Inhibition (T/C %): (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C of 11% has been reported for the Ramos lymphoma model.[1]
-
Log Cell Kill (log CK): Calculated based on tumor growth delay. A log CK of 1.3 has been observed in the Ramos model.[1]
-
Complete Tumor Regression: Disappearance of palpable tumors. 60% complete regressions were seen in the L-363 multiple myeloma model.[1]
-
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Metastasis Mouse Model Protocol for Solid Tumors
This protocol is adapted from studies on osteosarcoma metastasis.[4]
A. Materials:
-
Mice: Athymic nude (NU/J) mice.[4]
-
Cell Lines: Human osteosarcoma cell lines (e.g., SJSA-1, 143B).[4]
-
This compound: Prepare fresh daily in a suitable vehicle (e.g., saline).
-
Anesthetics.
B. Procedure:
-
Cell Injection:
-
This compound Administration:
-
Endpoint Analysis:
Data Presentation
Table 1: Efficacy of this compound in Hematological Malignancy Xenograft Models [1]
| Tumor Model | Cell Line | Mouse Strain | This compound Dose and Schedule | T/C (%) | Log Cell Kill (CK) | Complete Regressions (%) | Body Weight Loss (%) |
| Multiple Myeloma | L-363 | SCID | 6.5 mg/kg/day, IV (Days 13, 15, 17, 20, 22) | - | 1.6 | 60 | 4.3 |
| Multiple Myeloma | RPMI 8226 | SCID | 6.5 mg/kg/day, IV (Days 10, 12, 14, 17) | 22 | 0.7 | - | - |
| B-cell Non-Hodgkin's Lymphoma | Ramos | SCID | 6.5 mg/kg/day, IV (Q2Dx3/week for 2 weeks) | 11 | 1.3 | - | - |
| T-acute Lymphocytic Leukemia | TALL-1 | SCID | 6.5 mg/kg/day, IV | Inactive | < 0.7 | - | - |
| T-acute Lymphocytic Leukemia | DND-41 | SCID | 6.5 mg/kg/day, IV | Inactive | < 0.7 | - | - |
Table 2: Efficacy of this compound in Other Cancer Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dose and Schedule | Primary Endpoint Result | Reference |
| Osteosarcoma Metastasis | SJSA-1, 143B | Athymic Nude | 2.5 mg/kg, IP (daily for 21 days) | Significant reduction in lung metastases | [4] |
| Esophageal Squamous Cell Carcinoma | TE8 | SCID | 10 mg/kg | Significant reduction in tumor volume | [5] |
| Adult T-cell Leukemia/Lymphoma | KOB | NOG | - | Suppressed tumor growth | [3][6] |
Considerations and Future Directions
-
Toxicity: While effective, this compound can have associated toxicities. Careful monitoring of animal health, including body weight, is crucial.[1] Dose and schedule optimization may be necessary for different tumor models and mouse strains.
-
Oral Bioavailability: this compound has limitations for oral administration. A phosphate prodrug, TP-1287, has been developed to improve oral bioavailability and has shown efficacy in mouse xenograft models.[2]
-
Combination Therapies: this compound has been investigated in combination with other chemotherapeutic agents, such as docetaxel, which may enhance its anti-tumor activity.[7] Future studies could explore synergistic combinations in various cancer models.
-
Pharmacodynamic Markers: To confirm the mechanism of action in vivo, tumor samples can be collected at the end of the study for analysis of pharmacodynamic markers such as MCL-1, cyclin D1, and VEGF levels through techniques like immunohistochemistry.[5]
These protocols and notes provide a framework for the in vivo evaluation of this compound. Researchers should adapt these guidelines to their specific experimental questions and adhere to all institutional and national regulations for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhanced Oral Bioavailability of this compound: The Development and Efficacy of TP-1287 Prodrug [synapse.patsnap.com]
- 3. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound (Flavopiridol) suppresses tumor growth in SCID mice with human esophageal cancer xenografts without inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits IRF4 expression via super-enhancer suppression and adult T-cell leukemia/lymphoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 2 Study of Flavopiridol (this compound) in Combination with Docetaxel in Refractory, Metastatic Pancreatic Cancer (NCI#6366) - PMC [pmc.ncbi.nlm.nih.gov]
Determining the 50% Inhibitory Concentration (IC50) of Alvocidib in Cell Culture
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Alvocidib (also known as Flavopiridol) in cultured cancer cells. This compound is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with a primary target of CDK9.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription, particularly of short-lived mRNAs encoding anti-apoptotic proteins like MCL-1.[2][3][4][5] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[6][7][8]
Accurate determination of the IC50 value is a critical step in the preclinical evaluation of anticancer compounds, providing a quantitative measure of their potency. This protocol outlines the necessary steps for cell culture, drug treatment, viability assessment, and data analysis to generate reliable and reproducible IC50 values for this compound.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes previously reported IC50 values for this compound in a range of cancer cell lines, demonstrating its broad-spectrum activity. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as drug exposure time.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Method |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 | 72 | Luminescent Cell Viability Assay |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 | 72 | Luminescent Cell Viability Assay |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 | 72 | Luminescent Cell Viability Assay |
| ATL-01 | Primary ATL cells | 64.5 | Not Specified | Not Specified |
| ATL-02 | Primary ATL cells | 62.5 | Not Specified | Not Specified |
| ATL-03 | Primary ATL cells | 102.6 | Not Specified | Not Specified |
| ATL-04 | Primary ATL cells | 36.3 | Not Specified | Not Specified |
| ATL-05 | Primary ATL cells | 84.9 | Not Specified | Not Specified |
| ATL-06 | Primary ATL cells | 90.3 | Not Specified | Not Specified |
| Hut78 | Cutaneous T-cell Lymphoma | <100 | Not Specified | Not Specified |
| LNCaP | Prostate Cancer | 16 | 72 | MTS Assay |
| K562 | Chronic Myelogenous Leukemia | 130 | 72 | MTS Assay |
| HCT116 | Colorectal Carcinoma | 13 | Not Specified | Clonogenic Assay |
| A2780 | Ovarian Carcinoma | 15 | Not Specified | Clonogenic Assay |
| PC3 | Prostate Cancer | 10 | Not Specified | Clonogenic Assay |
| Mia PaCa-2 | Pancreatic Cancer | 36 | Not Specified | Clonogenic Assay |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line(s) of interest (e.g., MCF-7, HCT116, Jurkat).
-
Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
This compound (Flavopiridol): Powder form, to be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, WST-1, or a luminescent-based assay kit (e.g., CellTiter-Glo®).
-
96-well Cell Culture Plates: Sterile, flat-bottom.
-
Dimethyl Sulfoxide (DMSO): Sterile, cell culture grade.
-
Multichannel Pipettes and Sterile Tips.
-
CO2 Incubator: 37°C, 5% CO2.
-
Microplate Reader: Capable of measuring absorbance or luminescence.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: Workflow for IC50 determination.
Detailed Protocol for Adherent Cells (using MTT Assay)
This protocol is adapted from standard methodologies for determining drug cytotoxicity.[9]
3.1. Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh, complete growth medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
3.2. This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of treatment, prepare a series of working solutions of this compound by serially diluting the stock solution in a complete growth medium. A common dilution series might range from 1 nM to 10 µM.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with medium containing the same concentration of DMSO as the highest this compound concentration as a vehicle control, and wells with medium only as a negative control. It is recommended to perform each treatment in triplicate.
-
Return the plate to the CO2 incubator and incubate for the desired exposure time (e.g., 72 hours).[10]
3.3. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells for each condition.
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Generate a Dose-Response Curve:
-
Plot the percent viability on the Y-axis against the logarithm of the this compound concentration on the X-axis.[11]
-
-
Determine the IC50:
-
The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[12]
-
This value can be determined from the dose-response curve by identifying the concentration that corresponds to 50% viability on the Y-axis.
-
For more accurate determination, use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism, Origin, or R.[11][12]
-
Signaling Pathway of this compound Action
This compound primarily exerts its anti-cancer effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3] This inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action.
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in cell culture. By following the detailed protocols and understanding the underlying mechanism of action, researchers can generate robust and reliable data to assess the potency of this promising anti-cancer agent. Adherence to good cell culture practices and careful data analysis are paramount for obtaining accurate and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bionews.com [bionews.com]
- 3. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound | C21H20ClNO5 | CID 5287969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
Application Notes and Protocols: Alvocidib Combination Therapy with Cytarabine and Mitoxantrone for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with prominent activity against CDK9. In the context of Acute Myeloid Leukemia (AML), this compound's mechanism of action is primarily centered on the downregulation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein crucial for the survival of leukemia cells.[1][2][3] The sequential administration of this compound followed by the standard chemotherapeutic agents cytarabine and mitoxantrone (a regimen often abbreviated as FLAM or ACM) has demonstrated significant efficacy in clinical trials, particularly in patients with poor-risk AML.[4][5][6]
These application notes provide a comprehensive overview of the this compound, cytarabine, and mitoxantrone combination therapy, including a summary of key clinical trial data, detailed experimental protocols for evaluating the regimen's efficacy in a laboratory setting, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound effectively stalls transcription of short-lived mRNA transcripts, including that of MCL1.[3][4]
MCL-1 is an anti-apoptotic protein of the BCL-2 family that sequesters pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing the initiation of apoptosis. AML cells are often highly dependent on MCL-1 for their survival.[1][4] The this compound-induced downregulation of MCL-1 sensitizes the leukemic cells to the cytotoxic effects of subsequently administered DNA-damaging agents like cytarabine and mitoxantrone, leading to enhanced apoptosis.[4]
Data Presentation
The following tables summarize the quantitative data from key clinical trials evaluating the FLAM/ACM regimen in AML patients.
Table 1: Efficacy of FLAM/ACM in Newly Diagnosed AML
| Clinical Trial Identifier | Patient Population | Treatment Arm | Number of Patients | Complete Remission (CR) Rate | Reference |
| NCT01349972 | Newly diagnosed intermediate/adverse-risk AML (18-70 years) | FLAM | 110 | 70% | [5] |
| NCT01349972 | Newly diagnosed intermediate/adverse-risk AML (18-70 years) | 7+3 (Cytarabine + Daunorubicin) | 55 | 46% | [5] |
| Phase II (Zeidner et al.) | Newly diagnosed poor-risk AML | FLAM | 45 | 67% | [8] |
| Phase I (Japanese study) | Newly diagnosed AML | This compound + 7+3 | 4 | 75% | [2] |
Table 2: Efficacy of FLAM/ACM in Relapsed/Refractory AML
| Clinical Trial Identifier | Patient Population | Treatment Arm | Number of Patients | Complete Remission (CR) / CR with incomplete hematologic recovery (CRi) Rate | Reference |
| Phase I (Japanese study) | Relapsed/Refractory AML | ACM | 6 | 66.7% | [2] |
| Phase I (Karp et al.) | Relapsed/Refractory AML | Flavopiridol + Ara-C + Mitoxantrone | 26 | 31% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of the this compound, cytarabine, and mitoxantrone combination therapy in vitro.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the quantification of apoptosis in AML cells following treatment using flow cytometry.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound, Cytarabine, Mitoxantrone
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture AML cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Following this compound treatment, wash the cells and treat with cytarabine and mitoxantrone for a further specified duration (e.g., 48 hours). Include appropriate vehicle controls.
-
-
Cell Harvesting and Washing:
-
Harvest cells by transferring the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in AML cells following treatment.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound, Cytarabine, Mitoxantrone
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 20,000 events per sample.
-
Use a linear scale for the PI signal to resolve the G0/G1, S, and G2/M peaks.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Western Blot Analysis of MCL-1 Expression
This protocol describes the detection and quantification of MCL-1 protein levels in AML cells.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MCL-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MCL-1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 4: RT-qPCR Analysis of MCL1 Gene Expression
This protocol outlines the quantification of MCL1 mRNA levels in AML cells.
Materials:
-
AML cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
PBS
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for MCL1 and a reference gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, primers for MCL1 or the reference gene, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MCL1 and the reference gene in each sample.
-
Calculate the relative expression of MCL1 using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the vehicle control.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by the combination therapy and a typical experimental workflow.
Caption: Signaling pathway of this compound, Cytarabine, and Mitoxantrone in AML.
Caption: Experimental workflow for in vitro evaluation of the combination therapy.
References
- 1. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
Application Notes and Protocols for Western Blot Analysis of Alvocidib Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvocidib, also known as flavopiridol, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It has demonstrated significant anti-cancer activity in various preclinical and clinical studies.[2][3] this compound exerts its effects by targeting key proteins involved in cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Western blot analysis is a crucial technique for elucidating the mechanism of action of this compound by quantifying the changes in the expression and phosphorylation status of its target proteins. These application notes provide detailed protocols and data presentation guidelines for the Western blot analysis of this compound's primary targets.
Key Target Proteins of this compound
This compound is a broad-spectrum CDK inhibitor with high affinity for several key kinases. Its primary mechanism of action involves the inhibition of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and its cyclin partner (T1, T2a, T2b, or K).[1][5][6] Inhibition of CDK9 leads to the suppression of transcription of short-lived mRNAs, resulting in the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc.[5][7]
Other significant targets of this compound include:
-
CDK1, CDK2, CDK4, CDK6: Inhibition of these CDKs disrupts cell cycle progression.[3][8]
-
p38 MAP Kinase: this compound has been shown to inhibit p38 kinase activity.[9][10]
-
Downstream effectors: Changes in the levels of proteins like Cyclin D1, phospho-Rb, and IRF4 are also observed following this compound treatment.[4][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on its target proteins as determined by Western blot analysis from various studies.
Table 1: Dose-Dependent Effect of a CDK9 Inhibitor on Target Protein Levels
| CDK9 Inhibitor Conc. (nM) | p-RNAP II (Ser2) (% of Control) | Total CDK9 (% of Control) | c-Myc (% of Control) | Mcl-1 (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 10 | 85 | 98 | 75 | 80 |
| 50 | 50 | 95 | 40 | 45 |
| 100 | 20 | 92 | 15 | 25 |
| 500 | 5 | 90 | 5 | 10 |
Data adapted from a study on a CDK9 inhibitor, illustrating the expected trend with this compound treatment.[5]
Table 2: IC50 Values of this compound in Adult T-cell Leukemia/Lymphoma (ATL) Cell Lines
| Cell Line | IC50 (nM) | p53 Status |
| ST-1 | 30.1 | Wild-type |
| KOB | 60.1 | Wild-type |
| KK-1 | 55.8 | Mutant |
Data from a study demonstrating the efficacy of this compound in ATL cell lines.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK9, p-RNAP II, Mcl-1, and c-Myc
This protocol details the steps for analyzing the effects of this compound on the CDK9 signaling pathway.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCT116, MV-4-11) in appropriate culture dishes and allow them to adhere overnight.[5]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, or 24 hours).[5] Include a vehicle control (e.g., DMSO).[5]
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[5]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant containing the protein extract.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[5]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.[12]
-
Run the gel at 125V for 60-90 minutes.[12]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][12]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C with gentle agitation.[5] Recommended primary antibodies:
-
Wash the membrane three times with TBST for 10 minutes each.[5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[5]
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[5]
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system.[5]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[5]
-
Normalize the intensity of the target protein bands to the loading control.[5]
Protocol 2: Western Blot Analysis of CDK4 and CDK6
This protocol is adapted for the analysis of cell cycle-related CDKs.
1. Cell Culture, Treatment, Lysis, and Protein Quantification:
-
Follow steps 1-3 from Protocol 1.
2. SDS-PAGE and Protein Transfer:
-
Follow step 4 from Protocol 1. A 10% or 12% polyacrylamide gel is suitable for CDK4 and CDK6.[14][15]
3. Immunoblotting:
-
Block the membrane as described in Protocol 1.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Proceed with washing and secondary antibody incubation as described in Protocol 1.
4. Detection and Analysis:
-
Follow step 6 from Protocol 1. The expected band size for CDK4 is approximately 34 kDa and for CDK6 is around 40 kDa.[14]
Troubleshooting and Considerations
-
Antibody Validation: Always validate primary antibodies for specificity and optimal dilution.
-
Loading Controls: Use appropriate loading controls (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.
-
Phosphorylated Proteins: When detecting phosphorylated proteins, use BSA for blocking instead of non-fat milk, as milk contains phosphoproteins that can increase background. Add phosphatase inhibitors to the lysis buffer.
-
Data Interpretation: Western blot results should be quantified from at least three independent experiments to ensure reproducibility. Statistical analysis should be performed to determine the significance of observed changes.
By following these detailed protocols and guidelines, researchers can effectively utilize Western blot analysis to investigate the molecular mechanisms of this compound and its effects on key cellular proteins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor flavopiridol (this compound) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Flavopiridol | CDK | HIV Protease | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. CDK9 (C12F7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. CDK4 (D9G3E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. CDK6 (DCS83) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. CDK6 (D4S8S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Alvocidib in the Clinic: A Review of Treatment Schedules and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Alvocidib (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with a particularly strong affinity for CDK9. Its mechanism of action, centered on the inhibition of transcriptional elongation, has made it a compelling candidate for cancer therapy, especially in hematological malignancies like Acute Myeloid Leukemia (AML). This document provides a detailed overview of the treatment schedules and related protocols for this compound as investigated in various clinical trials.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation. This preferentially affects the expression of short-lived proteins that are critical for cancer cell survival, most notably the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The downregulation of MCL-1 sensitizes cancer cells to apoptosis, particularly when combined with traditional cytotoxic chemotherapy.
This compound Treatment Regimens in Clinical Trials
This compound has been investigated in numerous clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents. The following tables summarize the treatment schedules from several key studies.
Table 1: this compound in Acute Myeloid Leukemia (AML)
| Clinical Trial Identifier | Phase | Patient Population | This compound Dosage and Schedule | Combination Agents and Schedule |
| NCT03298984 (Zella 101) [1][2] | I | Newly Diagnosed AML | 30 mg/m² IV over 30 minutes, followed by 60 mg/m² IV over 4 hours on Days 1-3.[2] | 7+3 regimen: Cytarabine (100 mg/m²/day continuous IV infusion on Days 5-12) and Daunorubicin (60 mg/m² IV on Days 5-7).[2] |
| NCT01349972 [3] | II | Newly Diagnosed, Intermediate- and High-Risk AML | 50 mg/m² IV over 1 hour on Days 1-3. | FLAM regimen: Cytarabine (667 mg/m²/day continuous IV infusion on Days 6-8) and Mitoxantrone (40 mg/m² IV on Day 9).[4] |
| Zella 201 (NCT02520011) [5] | II | Relapsed or Refractory MCL-1 Dependent AML | Not specified in snippets. | Cytarabine and Mitoxantrone.[5] |
| NCT03563560 [6] | I | Relapsed/Refractory and Newly Diagnosed AML in Japan | 30 mg/m² IV bolus over 30 minutes, followed by 60 mg/m²/day IV infusion over 4 hours on Days 1-3.[6] | ACM regimen (R/R AML): Cytarabine (300 mg/m²/day continuous IV infusion on Days 6-8) and Mitoxantrone (14 mg/m²/day IV infusion on Day 9 or 10). A + 7 + 3 regimen (Newly Diagnosed AML): Cytarabine (100 mg/m²/day continuous IV infusion on Days 5-11) and Daunorubicin (60 mg/m²/day IV on Days 5-7).[6] |
Table 2: this compound in Solid Tumors
| Clinical Trial Identifier | Phase | Patient Population | This compound Dosage and Schedule | Combination Agents and Schedule |
| NCT00112684 [3] | I | Locally Advanced or Metastatic Solid Tumors | Dose-escalation study. This compound administered IV over 4.5 hours once weekly for 4 weeks, with the cycle repeating every 6 weeks.[3] | Monotherapy. |
| NCT00331682 | II | Refractory, Metastatic Pancreatic Cancer | 80 mg/m² on Days 1, 8, and 15 of a 28-day cycle.[7] | Docetaxel (35 mg/m² on Days 1, 8, and 15 of a 28-day cycle).[7] |
Experimental Protocols
Protocol 1: Assessment of Minimal Residual Disease (MRD) by Flow Cytometry in AML
Objective: To detect and quantify the presence of leukemic cells in the bone marrow of AML patients after treatment, which is a strong prognostic indicator.
Methodology:
-
Sample Collection and Preparation:
-
Aspirate bone marrow into a tube containing an anticoagulant (e.g., EDTA).
-
Perform a red blood cell lysis to enrich the sample for white blood cells.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Count the cells and adjust the concentration to approximately 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into multiple tubes for different antibody panels.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies targeting a panel of antigens to identify leukemic blasts and distinguish them from normal hematopoietic cells. A typical panel might include antibodies against CD45, CD34, CD117, HLA-DR, CD13, CD33, CD19, CD7, CD56, and others to identify leukemia-associated immunophenotypes (LAIPs).
-
Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with buffer to remove unbound antibodies.
-
-
Flow Cytometric Analysis:
-
Acquire a large number of events (ideally >500,000) on a multi-color flow cytometer to ensure high sensitivity.
-
Gate on the CD45-dim/side scatter-low population to identify blast cells.
-
Analyze the expression of the various markers on the blast population to identify LAIPs that were present at diagnosis.
-
Quantify the percentage of MRD-positive cells relative to the total number of white blood cells.
-
Protocol 2: Western Blot Analysis of MCL-1 Expression
Objective: To determine the effect of this compound treatment on the protein levels of the anti-apoptotic protein MCL-1 in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., AML cell lines like MV4-11 or HL-60) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MCL-1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the MCL-1 signal to the loading control.
-
Visualizations
Caption: this compound's mechanism of action targeting CDK9.
Caption: Workflow for Minimal Residual Disease detection.
Caption: Workflow for Western Blot analysis of MCL-1.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Assays of Mcl-1 expression and glutathionylation [bio-protocol.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetics of Alvocidib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic properties of Alvocidib (also known as Flavopiridol), a potent cyclin-dependent kinase (CDK) inhibitor. The following sections detail its pharmacokinetic profile in various preclinical models, outline experimental protocols for its assessment, and illustrate key pathways and workflows. This information is intended to guide researchers in designing and interpreting preclinical studies for this compound and similar compounds.
Pharmacokinetic Parameters of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rodents and non-human primates. The data reveals species-specific differences in its absorption, distribution, metabolism, and excretion (ADME) properties. A summary of key pharmacokinetic parameters is presented below.
| Species | Dosing Route | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | Intravenous | 5 | Free Drug | - | - | 804 | - | - | - | - | [1] |
| Mouse | Intravenous | 5 | Liposomal | - | - | 26920 | - | - | - | - | [1] |
| Rodents | Oral | - | - | - | - | - | - | - | - | ~20 | [2][3] |
| Rat | Oral | - | - | Detected in plasma | - | - | - | - | - | - | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution. Dashes indicate data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacokinetics. Below are protocols for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
1. Animal Models:
-
Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
2. Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% dextrose in water, DMSO, or a cyclodextrin-based formulation) to a final concentration of 1 mg/mL. The solution is administered as a bolus injection via the tail vein at a dose of 5 mg/kg.
-
Oral (PO): this compound is suspended in a vehicle such as 0.5% methylcellulose or formulated as a solution. It is administered by oral gavage at a dose of 20 mg/kg.
3. Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound and its primary metabolite, this compound-glucuronide, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Chromatography: Separation is achieved on a C18 or Biphenyl column with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
In Vitro Metabolic Stability in Liver Microsomes
This protocol is for assessing the metabolic stability of this compound in liver microsomes from different species to understand its intrinsic clearance.
1. Materials:
-
Liver microsomes from various species (e.g., human, rat, mouse, monkey).
-
This compound stock solution (10 mM in DMSO).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile for quenching the reaction.
2. Incubation Procedure:
-
A reaction mixture is prepared containing liver microsomes (0.5 mg/mL protein), this compound (1 µM), and phosphate buffer.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding an equal volume of cold acetonitrile.
3. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
4. Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits multiple cyclin-dependent kinases (CDKs).
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound in preclinical models.
Summary
The preclinical pharmacokinetic profile of this compound is characterized by species-dependent oral bioavailability and metabolism primarily through glucuronidation.[2][3][5] Liposomal formulations have been shown to significantly increase the systemic exposure of this compound in mice.[1] The provided protocols for in vivo and in vitro studies offer a framework for the consistent and reliable assessment of this compound's pharmacokinetic properties. These application notes serve as a valuable resource for researchers involved in the preclinical development of this compound and other CDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a novel LC-MS/MS method for simultaneous quantification of this compound and its glucuronide: application to pharmacokinetic and tissue distribution study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavopiridol metabolism in cancer patients is associated with the occurrence of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing Alvocidib Synergy with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvocidib (Flavopiridol) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9. By inhibiting CDK9, this compound effectively downregulates the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies, making this compound a compelling agent for combination strategies. Assessing the synergistic potential of this compound with other anticancer drugs is crucial for designing effective clinical trials and developing novel therapeutic regimens.
These application notes provide a comprehensive overview of the key methodologies used to evaluate the synergistic interactions of this compound with other therapeutic agents. Detailed protocols for essential in vitro assays are provided, along with guidelines for data analysis and interpretation.
I. Principal Methods for Synergy Assessment
The two most widely accepted methods for quantifying drug synergy are the Chou-Talalay Combination Index (CI) method and Isobologram Analysis. Both are based on the principle of mass-action law and provide a quantitative measure of drug interaction.
The Chou-Talalay Combination Index (CI) Method
The Chou-Talalay method is a quantitative approach to determine and characterize drug interactions as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2] This method also allows for the calculation of the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.[3]
Isobologram Analysis
Isobologram analysis is a graphical representation of drug interactions. An isobologram is a plot of the concentrations of two drugs that produce a specified, constant effect. The line connecting the concentrations of the individual drugs that produce this effect is the "line of additivity." Data points for combination treatments that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[4][5]
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies assessing the synergy of this compound with various other drugs.
Table 1: Preclinical Synergy of this compound with Targeted Agents
| Combination Drug | Cell Line(s) | Assay Type | Key Findings | Combination Index (CI) Values | Reference(s) |
| Venetoclax | MOLM-13, MV4-11, THP-1, OCI-AML3 | Cell Viability, Apoptosis | Potent synergy in both venetoclax-sensitive and -resistant AML cell lines. Increased apoptosis. | Synergy observed at clinically achievable concentrations. Median maximal CI value of 0.52 ± 0.18 in primary AML samples.[6][7] | [6][7] |
| OTX015 (BETi) | MV-4-11 | Cell Viability | Strong synergy observed in 81% of tested combinations. | Strongest synergy at CI = 0.155 (20 nM this compound + 1.472 µM OTX015).[8] | [8] |
| IBET762 (BETi) | MV-4-11 | Cell Viability | Synergy observed in 75% of tested combinations. | Strongest synergy at CI = 0.144 (10 nM this compound + 6.288 µM IBET762).[8] | [8] |
| CPI-0610 (BETi) | MV-4-11 | Cell Viability | Synergy observed in 72% of tested combinations. | Strongest synergy at CI = 0.101 (10 nM this compound + 5.312 µM CPI-0610).[8] | [8] |
| 5-Azacytidine | MDS patient-derived CD34+ cells | Cell Viability, Apoptosis | Additive cytotoxic effects. | Not explicitly stated, but data suggests at least an additive interaction. | [9] |
| Niclosamide | Hut78 (CTCL) | Cell Viability | Synergistic effects observed. | CI = 0.6 (60 nM this compound + 200 nM Niclosamide); CI = 0.7 (240 nM this compound + 200 nM Niclosamide). | [10] |
Table 2: Clinical Trial Outcomes of this compound Combination Therapies
| Combination Regimen | Cancer Type | Phase | Key Clinical Outcomes | Reference(s) |
| This compound + Cytarabine + Daunorubicin (7+3) | Newly Diagnosed AML | I | Overall complete remission (CR) rate of 69%.[11] | [11][12][13] |
| This compound + Cytarabine + Mitoxantrone (FLAM) | Newly Diagnosed High-Risk AML | II | Higher CR rate compared to 7+3 (70% vs. 46%). No significant difference in overall survival.[14] | [14][15][16] |
| This compound + Docetaxel | Refractory Metastatic Pancreatic Cancer | II | Minimal activity and significant toxicity. 33% of patients achieved transient stable disease.[17] | [17][18] |
III. Experimental Protocols
Cell Viability Assay for Synergy Assessment (e.g., MTT/XTT or CellTiter-Glo®)
This protocol describes a general procedure for assessing cell viability to generate dose-response curves for single agents and combinations, which are then used for synergy analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug alone and for the combination. For combination studies, both constant ratio (e.g., based on the IC50 ratio of the individual drugs) and non-constant ratio (checkerboard) designs can be used.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Generate dose-response curves for each drug and the combination.
-
Use software such as CompuSyn or similar programs to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a combination drug.
Materials:
-
Cells treated as described in the cell viability assay.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing changes in the protein levels of key signaling molecules, such as MCL-1 and components of the NF-κB pathway, following drug treatment.
Materials:
-
Cells treated with this compound and the combination drug.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MCL-1, anti-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
-
IV. Signaling Pathways and Experimental Workflows
This compound's Core Mechanism of Action
This compound's primary mechanism involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in the transcriptional downregulation of short-lived anti-apoptotic proteins like MCL-1.
Synergy Assessment Workflow
The general workflow for assessing the synergistic potential of this compound with another drug involves a series of in vitro experiments followed by data analysis.
This compound and NF-κB Signaling Interaction
This compound has also been shown to modulate the NF-κB signaling pathway, which can contribute to its synergistic effects with other agents. The exact mechanisms can be cell-type dependent but may involve the inhibition of kinases that regulate NF-κB activation.
V. Conclusion
The assessment of this compound's synergistic potential with other anticancer agents is a critical step in the development of novel and effective combination therapies. The Chou-Talalay Combination Index method and Isobologram Analysis provide robust frameworks for quantifying these interactions. The provided protocols offer a starting point for researchers to design and execute experiments to evaluate this compound-based combinations. By understanding the underlying signaling pathways and applying rigorous quantitative analysis, the development of synergistic this compound combination therapies can be significantly advanced.
References
- 1. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 5. Isobologram | PPTX [slideshare.net]
- 6. Combined venetoclax and this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASXL1 mutations are associated with a response to this compound and 5-azacytidine combination in myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Phase 2 Study of Flavopiridol (this compound) in Combination with Docetaxel in Refractory, Metastatic Pancreatic Cancer (NCI#6366) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Super-Enhancer Function Using Alvocidib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-enhancers (SEs) are clusters of transcriptional enhancers that are critical for the expression of genes defining cell identity and are frequently implicated in the pathogenesis of various diseases, including cancer. The cyclin-dependent kinase 9 (CDK9) inhibitor, Alvocidib (also known as flavopiridol), has emerged as a potent tool to probe SE function. This compound disrupts SE-driven transcription by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to a decrease in RNA Polymerase II (Pol II) phosphorylation, resulting in the suppression of SE-associated oncogenes.[1][2] These application notes provide a comprehensive guide for utilizing this compound to investigate SE function, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action: this compound in Super-Enhancer Regulation
This compound is a small molecule inhibitor that targets CDK9, a kinase essential for the elongation phase of transcription.[1] Super-enhancers are densely occupied by transcription factors, coactivators like BRD4, and the Mediator complex, which collectively recruit P-TEFb. P-TEFb, containing CDK9, then phosphorylates the C-terminal domain of RNA Pol II, enabling productive transcriptional elongation. By inhibiting CDK9, this compound effectively stalls this process at SE-driven genes, leading to their transcriptional downregulation.[1][2] This selective vulnerability of cancer cells to CDK9 inhibition makes this compound a valuable chemical probe and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines, providing a reference for experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Hut78 | Cutaneous T-cell Lymphoma | <100 | [3] |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 | [4] |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 | [4] |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 | [4] |
| LNCaP | Prostate Cancer | 16 | [5] |
| K562 | Chronic Myelogenous Leukemia | 130 | [5] |
| HCT116 | Colon Cancer | 13 | [5] |
| A2780 | Ovarian Cancer | 15 | [5] |
| PC3 | Prostate Cancer | 10 | [5] |
| Mia PaCa-2 | Pancreatic Cancer | 36 | [5] |
Table 2: Effect of this compound on Super-Enhancer-Driven Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Citation |
| ATL cell lines | 100 nM this compound | IRF4 | Downregulated | [6] |
| Osteosarcoma cells | 150 nM this compound | CDH3, CDH4 | Downregulated | [7] |
| Raji | 10-30 mg/mL Inula viscosa extract (contains Flavonoids) | MYC, CCND1, BCL2 | Downregulated | [8] |
Experimental Protocols
Cell Viability Assay (MTS)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying super-enhancers and assessing the binding of key proteins like H3K27ac and BRD4.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers (e.g., RIPA buffer)
-
Sonicator (e.g., Bioruptor)
-
Antibodies against H3K27ac (e.g., Abcam ab4729) and BRD4 (e.g., Abcam ab128874)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-H3K27ac or anti-BRD4 antibodies overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis:
RNA Sequencing (RNA-Seq)
This protocol is for analyzing global changes in gene expression following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencer
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess RNA integrity using a Bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and control samples.[10]
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for validating the results of RNA-seq and quantifying the expression of specific super-enhancer-driven genes.
Materials:
-
cDNA synthesized from RNA samples
-
SYBR Green qPCR master mix
-
Gene-specific primers (see Table 3 for examples)
-
RT-qPCR instrument
Protocol:
-
cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
RT-qPCR Program: Run the following program on an RT-qPCR instrument:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Table 3: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MYC | CAGGCTTGCTCAGCTGCTTAG | GTTTGCCTCTTTCATTGTTTTCCA |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
| BCL2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Conclusion
This compound is a powerful tool for elucidating the function of super-enhancers in health and disease. By employing the detailed protocols and data presentation formats provided in these application notes, researchers can effectively investigate the impact of CDK9 inhibition on super-enhancer activity and the expression of their target genes. This will contribute to a deeper understanding of the transcriptional regulation in cancer and aid in the development of novel therapeutic strategies targeting super-enhancer-driven malignancies.
References
- 1. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance method for identification of super enhancers from ChIP-Seq data with configurable cloud virtual machines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knepublishing.com [knepublishing.com]
- 4. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor flavopiridol (this compound) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Super-enhancer identification — HemTools latest documentation [hemtools.readthedocs.io]
- 10. Bulk RNA-sequencing pipeline and differential gene expression analysis [erilu.github.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Alvocidib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms behind Alvocidib resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as flavopiridol) is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] This complex is crucial for stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[4][5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a widespread suppression of transcription. This effect is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the continuous production of proteins with short half-lives, such as the key oncogene MYC and the anti-apoptotic protein MCL-1.[1][4] The subsequent downregulation of these survival proteins induces cell cycle arrest and apoptosis in the cancer cells.[6][7]
Q2: What are the major known mechanisms of acquired resistance to this compound and other CDK9 inhibitors?
Acquired resistance to CDK9 inhibitors like this compound primarily falls into two categories:
-
On-Target Mutations: The most frequently documented mechanism involves a point mutation in the kinase domain of CDK9 itself. Specifically, the L156F mutation (a substitution of Leucine to Phenylalanine at position 156) has been shown to confer resistance.[4][8][9] This mutation creates steric hindrance, which physically obstructs the binding of the inhibitor to CDK9, thereby reducing its efficacy.[8][9]
-
Bypass Signaling Pathways: Cancer cells can evade CDK9 inhibition by activating alternative survival pathways. Key mechanisms include:
-
Stabilization of MCL-1: Upregulation of pathways like MAPK/ERK can stabilize the MCL-1 protein, compensating for the transcriptional suppression caused by this compound.[4]
-
Compensatory Transcription: The bromodomain protein BRD4 can mediate the transcriptional upregulation of MYC, providing an alternative route for its expression.[4]
-
Epigenetic Reprogramming: Following initial transcriptional repression, some cancer cells can reprogram their super-enhancer landscape, leading to the recovery of oncogene expression, including MYC and PIM kinases.[10][11]
-
Metabolic Adaptation: An increase in Oxidative Phosphorylation (OxPhos) has been observed in cells treated with CDK9 inhibitors, suggesting a metabolic shift to sustain survival.[10]
-
Q3: My cancer cell line shows high intrinsic (pre-existing) resistance to this compound. What are the likely reasons?
Intrinsic resistance can be multifactorial. A primary reason is that the cell line may not be "transcriptionally addicted." High baseline expression of oncogenes like MYC is often a predictor of sensitivity to CDK9 inhibition.[4] Therefore, cell lines that do not heavily rely on a high turnover of short-lived transcripts for survival may be inherently resistant. Another possibility is the pre-existence of a rare single nucleotide polymorphism (SNP) in the CDK9 gene, which results in the same L156F amino acid substitution observed in acquired resistance.[4]
Q4: What are the most promising strategies to overcome this compound resistance?
Several strategies are being explored to circumvent this compound resistance, primarily centered on combination therapies:
-
Targeting Downstream Effectors: Since this compound depletes MCL-1, it can sensitize cancer cells to other drugs.[12] Combining this compound with BCL-2 inhibitors (e.g., Venetoclax) is a rational approach, as MCL-1 upregulation is a known resistance mechanism to Venetoclax.[12][13][14]
-
Sequential Chemotherapy: The "FLAM" regimen, where this compound is administered before standard chemotherapy agents like cytarabine and mitoxantrone, has shown significant synergy and robust clinical activity in acute myeloid leukemia (AML).[12][15]
-
Inhibiting Bypass Pathways: Combining this compound with inhibitors of pathways that are activated to bypass CDK9 inhibition can be effective. This includes combinations with PI3K inhibitors or PIM kinase inhibitors.[11]
-
Developing Novel Inhibitors: The discovery of new compounds, such as IHMT-CDK9-36, that can potently inhibit both wild-type and L156F mutant CDK9, offers a direct way to overcome on-target mutation-based resistance.[8][9]
Q5: What are the key biomarkers for this compound sensitivity and resistance?
-
Sensitivity Biomarkers:
-
MCL-1 Dependence: High dependence on the MCL-1 anti-apoptotic protein is a strong predictor of sensitivity.[12][15][16] Downregulation of MCL-1 transcript and protein levels can serve as a pharmacodynamic biomarker of CDK9 inhibition.[12][13]
-
High MYC Expression: Cancers with high levels of MYC expression are often transcriptionally addicted and more susceptible to CDK9 inhibitors.[4]
-
-
Resistance Biomarkers:
-
CDK9 L156F Mutation: The presence of this mutation, detectable by genomic sequencing, is a direct indicator of on-target resistance.[8][9]
-
Low MCL-1/BCL-2 Ratio: Cells with a low dependence on MCL-1 and higher reliance on other BCL-2 family members may be less sensitive.
-
Activation of Bypass Pathways: Increased phosphorylation of ERK (p-ERK) or expression of BRD4 could indicate the activation of resistance pathways.[4]
-
Section 2: Troubleshooting Experimental Issues
Problem 1: My this compound-treated cells are not showing the expected level of apoptosis.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Confirm Target Expression: Verify that your cell line expresses high levels of MCL-1 and/or MYC via Western blot or qRT-PCR. Cells not dependent on these proteins may be inherently resistant.[4] 2. Test Alternative Cell Lines: Compare results with a known this compound-sensitive cell line (e.g., MOLM-13 for AML). |
| Suboptimal Drug Concentration/Exposure Time | 1. Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line. Effective concentrations typically range from 20-100 nM.[17] 2. Optimize Exposure Time: Apoptosis may take 24-72 hours to become evident. Conduct a time-course experiment (e.g., 24, 48, 72 hours).[5][17] |
| Acquired Resistance | 1. Sequence CDK9: If the cell line was previously sensitive, sequence the kinase domain of CDK9 to check for the L156F mutation.[8] 2. Investigate Bypass Pathways: Use Western blot to check for increased p-ERK or other markers of survival pathway activation. |
| Experimental Artifact | 1. Check Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded. 2. Validate Apoptosis Assay: Use a positive control (e.g., staurosporine) to confirm that your apoptosis detection method (e.g., Annexin V/PI staining) is working correctly. |
Problem 2: I am unable to generate a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Excessive Drug Concentration | 1. Start Low: Begin dose escalation from the IC25 or IC50 value of the parental cell line, not a highly cytotoxic concentration. 2. Increase Dose Gradually: Increase the this compound concentration slowly (e.g., in 1.5-2 fold increments) only after the cells have resumed a stable proliferation rate.[4] |
| Insufficient Time for Adaptation | 1. Be Patient: Developing resistance is a long process and can take several months. Maintain continuous culture and monitor for proliferating populations.[4] 2. Monitor Viability: Regularly check cell viability. If a culture is about to crash, reduce the drug concentration to the previous tolerated level for a few passages before attempting to increase it again. |
| Cell Line Characteristics | 1. High Genetic Instability: Some cell lines may not be able to acquire the necessary mutations for survival under drug pressure and will die out. 2. Consider an Alternative Model: If one cell line consistently fails, try generating a resistant line from a different parental cell type. |
Problem 3: Western blot results for MCL-1 and MYC downregulation are inconsistent after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing | 1. Perform a Time-Course Experiment: MCL-1 and MYC are short-lived proteins. Their downregulation can be rapid and transient. Harvest cell lysates at early time points (e.g., 2, 4, 6, 8, 24 hours) to capture the peak effect.[5] MCL-1 knockdown can be seen within hours.[12] |
| Protein Recovery/Transcriptional Rebound | 1. Check Later Time Points: In some models, transcriptional recovery of oncogenes like MYC can occur after the initial repression.[10][11] Analyzing later time points (e.g., 48-72 hours) might reveal this rebound effect. |
| Antibody or Blotting Issues | 1. Validate Antibodies: Use positive and negative control cell lysates to ensure your MCL-1 and MYC antibodies are specific and sensitive. 2. Optimize Lysis Buffer: Ensure your lysis buffer contains adequate protease and phosphatase inhibitors to prevent protein degradation. 3. Check Loading Controls: Use a reliable loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading across all lanes. |
Section 3: Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines.[4]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound for the parental cancer cell line using a 72-hour viability assay.
-
Initial Culture: Begin by culturing the parental cells in media containing this compound at a concentration equal to their IC25 or IC50.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 2-3 days. Monitor cell morphology and proliferation. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells resume a consistent growth rate (approaching that of the parental line), increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Isolate: Repeat the dose escalation process incrementally. The goal is to establish a population that can proliferate in a drug concentration 10-100 times higher than the original IC50.
-
Characterize and Bank: Once a resistant population is established, characterize its resistance profile (new IC50), investigate the underlying mechanisms (e.g., CDK9 sequencing), and cryopreserve stocks of both the resistant and a time-matched parental line.
Protocol 2: Cell Viability (IC50) Determination using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Treat the cells with a range of concentrations (e.g., 0-1000 nM) for 72 hours.[17] Include a "vehicle only" (DMSO) control.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis of CDK9 Pathway Proteins
-
Treatment and Lysis: Treat cells with this compound at the desired concentration for various time points (e.g., 4, 8, 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-p-RNAPII Ser2, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.[18]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Data Summaries
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 16 | [17] |
| HCT116 | Colon Cancer | 13 | [17] |
| A2780 | Ovarian Cancer | 15 | [17] |
| PC3 | Prostate Cancer | 10 | [17] |
| Mia PaCa-2 | Pancreatic Cancer | 36 | [17] |
| K562 | Leukemia | 130 | [17] |
| ATL Patient Samples | Leukemia (ATL) | 36.3 - 102.6 | [5] |
Table 2: Efficacy of Combination Therapies to Overcome CDK9 Inhibitor Resistance
| Combination | Cancer Model | Rationale | Key Finding | Reference |
| This compound + Cytarabine + Mitoxantrone (FLAM) | Acute Myeloid Leukemia (AML) | This compound-mediated MCL-1 depletion sensitizes cells to chemotherapy. | Synergistic increase in apoptosis and robust clinical activity in AML patients. | [12] |
| This compound + Venetoclax (BCL-2 inhibitor) | AML / Multiple Myeloma | Overcomes MCL-1 dependent resistance to Venetoclax. | The combination is being evaluated in clinical trials for relapsed/refractory AML. | [12][13] |
| AZD4573 (CDK9i) + PI3K/PIM Inhibitors | Diffuse Large B-cell Lymphoma (DLBCL) | Targets epigenetic reprogramming and bypass pathways that emerge during resistance. | Delayed tumor progression and extended survival in xenograft models. | [11] |
| This compound + 5-azacytidine (5-aza) | AML | MCL-1 repression by this compound sensitizes cells to the hypomethylating agent. | Reduced the EC50 of 5-aza by over 2.5-fold in MV4-11 cells. | [12] |
Table 3: Example Data from a CDK9 Inhibitor Resistant Cell Line (MOLM-13)
This table summarizes data for a different CDK9 inhibitor (AZD4573) but illustrates the typical characterization of a resistant line.
| Cell Line | GI50 (nM) for AZD4573 | Drug Resistant Index (DRI) | Key Feature | Reference |
| MOLM-13 (Parental) | 9.8 | - | Wild-Type CDK9 | [8] |
| MOLM-13-BR (Resistant) | 1085.3 | 110.7 | CDK9 L156F Mutation | [8] |
References
- 1. bionews.com [bionews.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclin-dependent kinase inhibitor flavopiridol (this compound) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcsciences.com [lcsciences.com]
- 10. ashpublications.org [ashpublications.org]
- 11. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tolero Pharmaceuticals Presents Biomarker Identification Strategies for Investigational Agents this compound and TP-1287 at AACR Virtual Meeting II 2020 [prnewswire.com]
- 14. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
Alvocidib Technical Support Center: In Vitro Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of Alvocidib for in vitro studies. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as flavopiridol, is a synthetic flavonoid alkaloid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, and most notably CDK9.[1][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a suppression of transcription of short-lived anti-apoptotic proteins like MCL-1.[3] This disruption of transcriptional regulation ultimately induces cell cycle arrest and apoptosis in cancer cells.[4]
Q2: What is the primary solvent for dissolving this compound for in vitro use?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments.[1][4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: Why does this compound precipitate when added to my cell culture medium?
This compound has low aqueous solubility.[3] Precipitation in aqueous solutions like cell culture media is a common issue for hydrophobic or lipophilic compounds.[6] Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Improper Dilution: Directly adding a highly concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of solution.[4]
-
Temperature: Using cold stock solutions or media can decrease solubility.[4]
-
pH of the Media: The pH of the culture medium can influence the ionization state and solubility of this compound.[4]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[4]
Q4: What is the recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation during your experiments.
Problem: A precipitate is visible in the cell culture medium after adding this compound.
Step 1: Visual Confirmation
-
Observe the culture vessel under a microscope. Precipitate may appear as small, crystalline structures or a general cloudiness.
Step 2: Gentle Re-solubilization
-
Warm the medium to 37°C and gently agitate. In some instances, a brief sonication in a water bath might help redissolve the precipitate. Caution: Do not overheat, as this can degrade this compound and essential media components.[4]
Step 3: Review Your Protocol
-
Stock Solution: Was the initial DMSO stock solution clear? If not, the problem may lie with the initial dissolution. Refer to the "Protocol for Preparing this compound Stock Solution."
-
Dilution Method: Was the working solution prepared by directly diluting the high-concentration stock into the medium? A serial or intermediate dilution approach is highly recommended.[4]
-
Temperature: Were the stock solution and the cell culture medium pre-warmed to 37°C? Cold reagents can significantly reduce solubility.[4][7]
-
Final Concentration: What is the final concentration of this compound in your experiment? You may need to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Step 4: Optimization Strategies
-
Perform a Solubility Test: Prepare a dilution series of this compound in your specific cell culture medium (with and without serum) to determine the concentration at which precipitation occurs.
-
Use a Serial Dilution Approach: Instead of a single large dilution, prepare intermediate dilutions in DMSO or a mixture of DMSO and culture medium before the final dilution into the full volume of media.
-
Increase Final Volume: If possible, increasing the total volume of the culture medium can help keep the drug in solution.
-
Pre-mix with Serum: For serum-containing media, try pre-mixing the this compound working solution with the serum supplement before adding it to the serum-free medium. This can sometimes help to stabilize the compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that solubility can vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 80 mg/mL | 199.08 mM | Selleck Chemicals[1] |
| DMSO | 30 mg/mL | 74.65 mM | Cayman Chemical[5], Selleck Chemicals[1] |
| DMSO | 14 mg/mL | 34.83 mM | Adooq Bioscience[8] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | Cayman Chemical[5] |
| Ethanol | 7 mg/mL | 17.41 mM | Adooq Bioscience[8] |
| Ethanol | 3 mg/mL | - | Cayman Chemical[5] |
| Water | Insoluble | - | Selleck Chemicals[1], Adooq Bioscience[8] |
Detailed Experimental Protocols
Protocol 1: Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution (up to 37°C) until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparing this compound Working Solution for Cell Treatment (Recommended Method)
This protocol utilizes an intermediate dilution step to minimize precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 100 nM in 10 mL of medium, you could first dilute 1 µL of a 10 mM stock into 99 µL of medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to the main volume of pre-warmed cell culture medium. For the example above, you would add 10 µL of the 100 µM intermediate solution to 9.99 mL of medium.
-
Mixing: Gently swirl or pipette up and down to mix thoroughly. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing toxicities associated with Alvocidib in clinical trials. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the safe and effective use of this investigational agent.
Introduction to this compound
This compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1][2] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing programmed cell death in cancer cells.[1] While showing promise in various hematologic malignancies, this compound administration is associated with a unique set of toxicities that require careful monitoring and management.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound?
A1: The most frequently reported grade ≥3 non-hematologic toxicities in clinical trials include diarrhea, tumor lysis syndrome (TLS), and cytokine release syndrome (CRS).[5] Hematologic toxicities such as neutropenia are also common.[6]
Q2: What is the primary mechanism of action of this compound that leads to its anti-cancer effects?
A2: this compound's primary mechanism of action is the inhibition of CDK9.[1] This inhibition prevents the phosphorylation of RNA polymerase II, leading to a global reduction in mRNA transcription, particularly of genes with short half-lives that are critical for cancer cell survival, such as MCL-1.[1][7]
Q3: Are there any known drug interactions with this compound?
A3: While comprehensive drug-drug interaction studies are ongoing, caution should be exercised when co-administering this compound with other agents known to cause similar toxicities or that are metabolized by the same cytochrome P450 enzymes.
Troubleshooting Guides for Common this compound-Related Toxicities
This section provides a structured approach to identifying and managing the most common and significant toxicities associated with this compound.
Tumor Lysis Syndrome (TLS)
Issue: Patients, particularly those with a high tumor burden, are at risk of developing TLS, a potentially life-threatening oncologic emergency.
Identification: Monitor for laboratory abnormalities including hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia.[8] Clinical manifestations can include acute kidney injury, seizures, and cardiac arrhythmias.[8]
Management Protocol:
| Grade | Management Strategy |
| Prophylaxis (High-Risk Patients) | - Initiate aggressive intravenous hydration 24-48 hours prior to this compound administration.[9]- Administer a hypouricemic agent such as allopurinol or rasburicase.[9] |
| Grade 1-2 (Laboratory TLS) | - Continue aggressive hydration and hypouricemic agents.- Increase frequency of laboratory monitoring to every 8-12 hours.[3] |
| Grade 3-4 (Clinical TLS) | - Hospitalization is required.- Continue aggressive hydration and manage electrolyte abnormalities promptly.- Consider nephrology consultation for potential hemodialysis.[8] |
Dose Modification: In the event of Grade 3 or 4 TLS, this compound administration should be held until resolution of all metabolic abnormalities.
Diarrhea
Issue: Diarrhea is a common non-hematologic toxicity of this compound.[10]
Identification: Grade diarrhea according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Management Protocol:
| Grade | Management Strategy |
| Grade 1-2 | - Initiate loperamide 4 mg orally at the first sign of loose stools, followed by 2 mg every 4 hours or after each unformed stool (maximum 16 mg/day).[11][12] - Encourage oral hydration and a BRAT (bananas, rice, applesauce, toast) diet. |
| Grade 3-4 | - Hospitalization may be required for intravenous hydration and electrolyte replacement.- If diarrhea persists for more than 24 hours despite high-dose loperamide, consider treatment with octreotide.[11] |
Dose Modification: For Grade 3 diarrhea, consider holding this compound until resolution to Grade 1 or baseline. For recurrent Grade 3 or any Grade 4 diarrhea, a dose reduction of this compound should be considered upon resuming treatment.[6]
Neutropenia
Issue: this compound can cause significant myelosuppression, leading to neutropenia.
Identification: Monitor complete blood counts (CBC) with differential regularly during treatment.
Management Protocol:
| Grade | Management Strategy |
| Grade 3 | - Consider the use of granulocyte colony-stimulating factor (G-CSF) as per institutional guidelines. |
| Grade 4 (Febrile Neutropenia) | - Immediate hospitalization is required.- Initiate broad-spectrum intravenous antibiotics. |
Dose Modification: For Grade 4 neutropenia, this compound should be held until the absolute neutrophil count (ANC) recovers to ≥1.0 x 10⁹/L. A dose reduction may be considered for subsequent cycles.
Cytokine Release Syndrome (CRS)
Issue: CRS is a systemic inflammatory response that can occur following this compound administration.
Identification: Monitor for fever, hypotension, and hypoxia. Other symptoms may include headache, rash, and myalgia.[13]
Management Protocol:
| Grade | Management Strategy |
| Grade 1 | - Symptomatic management with antipyretics and fluids. |
| Grade 2 | - Provide supplemental oxygen for hypoxia.- Administer intravenous fluids for hypotension. |
| Grade 3-4 | - Hospitalization is required, potentially in an intensive care unit.- Administer corticosteroids (e.g., dexamethasone).[13][14]- Consider anti-IL-6 therapy (e.g., tocilizumab) for severe CRS.[14] |
Dose Modification: For Grade 3 or 4 CRS, this compound should be interrupted. Restarting this compound after a Grade 4 event is not recommended. For a Grade 3 event, consider restarting at a reduced dose upon complete resolution.
Quantitative Data on this compound-Related Toxicities
The following tables summarize the incidence of common adverse events from key clinical trials of this compound.
Table 1: Incidence of Grade ≥3 Non-Hematologic Adverse Events in the FLAM vs. 7+3 Trial [15][16][17]
| Adverse Event | FLAM Regimen (this compound + Cytarabine + Mitoxantrone) (n=109) | 7+3 Regimen (Cytarabine + Daunorubicin) (n=56) |
| Tumor Lysis Syndrome | 8% | 7% |
| Diarrhea | Not Reported in this table | Not Reported in this table |
| Cytokine Release Syndrome | 1% (Grade 4) | 0% |
Note: In another study, Grade ≥3 diarrhea was reported in 44% of patients and Grade ≥3 tumor lysis syndrome in 34% of patients receiving this compound with 7+3 chemotherapy.[5]
Table 2: Incidence of Adverse Events in a Phase II Study of this compound with Docetaxel [6]
| Adverse Event | Incidence (n=9) |
| Grade 3 Diarrhea | 22% |
| Grade 4 Neutropenia | 33% |
| Grade 3 Fatigue | 44% |
| Transaminitis | 11% |
Experimental Protocols
Protocol 1: Monitoring for Tumor Lysis Syndrome
Objective: To prospectively monitor patients for the development of laboratory and clinical TLS.
Methodology:
-
Baseline Assessment (within 24 hours prior to first dose):
-
On-Treatment Monitoring (for at least the first 72 hours):
-
Data Analysis:
-
Compare post-treatment laboratory values to baseline and to the established criteria for laboratory TLS (Cairo-Bishop definition).[8]
-
Assess for clinical signs and symptoms of TLS.
-
Protocol 2: Immunophenotyping by Flow Cytometry
Objective: To monitor changes in immune cell populations in peripheral blood following this compound treatment.
Methodology:
-
Sample Collection:
-
Collect 5-10 mL of peripheral blood in EDTA-containing tubes at baseline and at specified time points post-treatment.
-
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[19]
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
Antibody Staining:
-
Resuspend 1 x 10⁶ PBMCs in 100 µL of staining buffer (PBS with 2% fetal bovine serum).
-
Add a pre-titered cocktail of fluorescently-conjugated antibodies targeting key immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CD56 for NK cells).
-
Incubate for 30 minutes at 4°C in the dark.[19]
-
Wash cells twice with staining buffer.
-
-
Flow Cytometric Analysis:
-
Acquire stained cells on a calibrated flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute counts of different immune cell subsets.[20]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the P-TEFb complex, preventing transcription and leading to apoptosis.
Experimental Workflow for Toxicity Monitoring
Caption: Workflow for monitoring and managing this compound-related toxicities in clinical trials.
Troubleshooting Logic for this compound-Induced Diarrhea
Caption: Troubleshooting guide for the management of this compound-induced diarrhea.
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. droracle.ai [droracle.ai]
- 4. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Lysis Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cancer.ca [cancer.ca]
- 10. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. childrensoncologygroup.org [childrensoncologygroup.org]
- 12. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Critical Care Management of Toxicities Associated with Targeted Agents and Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. researchgate.net [researchgate.net]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. research.pasteur.fr [research.pasteur.fr]
- 20. learn.cellsignal.com [learn.cellsignal.com]
Optimizing Alvocidib Dosage for Synergistic Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Alvocidib (also known as Flavopiridol) dosage in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its synergistic potential?
A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with particularly strong activity against CDK9.[1][2][3] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[2][4] By downregulating MCL-1, this compound sensitizes cancer cells to apoptosis induced by other chemotherapeutic agents, thus creating a synergistic effect. This compound also inhibits other CDKs such as CDK1, CDK2, and CDK4, which can contribute to cell cycle arrest in the G1 or G2 phase.[5][6]
Q2: I am observing high toxicity in my cell line with this compound monotherapy. How can I determine an optimal starting concentration for combination studies?
A2: High toxicity with this compound monotherapy is a known issue.[7][8] To determine an optimal starting concentration for synergy studies, it is recommended to first establish the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This can be achieved through a standard cell viability assay, such as an MTS assay, after exposing the cells to a range of this compound concentrations for 72 hours.[5] For combination studies, it is advisable to start with concentrations at or below the IC50 value to minimize overt toxicity and allow for the observation of synergistic or additive effects. One study on cutaneous T-cell lymphoma found that a synergistic effect with niclosamide allowed the dose of this compound to be reduced to as low as 60 nM.[9][10]
Q3: What are some common agents that have shown synergy with this compound, and what is the rationale behind these combinations?
A3: this compound has shown synergistic effects with several agents, primarily traditional chemotherapeutics and newer targeted therapies.
-
Cytarabine and Mitoxantrone/Daunorubicin: In acute myeloid leukemia (AML), this compound is often combined with cytarabine and an anthracycline like mitoxantrone or daunorubicin.[2][11] The rationale is that this compound's inhibition of MCL-1 enhances the cytotoxic effects of these DNA-damaging agents.
-
Venetoclax: Combination with the BCL-2 inhibitor venetoclax is being explored.[2] Since this compound targets MCL-1, combining it with a BCL-2 inhibitor can lead to a more comprehensive blockade of anti-apoptotic signaling.
-
Docetaxel: In solid tumors like pancreatic cancer, the combination with docetaxel has been investigated, although with significant toxicity.[12]
-
Niclosamide: In cutaneous T-cell lymphoma, niclosamide has demonstrated synergy with this compound by targeting complementary signaling pathways like STAT3 and mTOR.[10]
Q4: Are there established clinical dosing regimens for this compound in combination therapies that can guide my preclinical experimental design?
A4: Yes, several clinical trials have established dosing regimens for this compound in combination therapies, particularly for AML. A commonly used regimen is a 30-minute intravenous (IV) bolus of 30 mg/m², followed by a 4-hour continuous IV infusion of 60 mg/m² on days 1-3 of a treatment cycle.[4][11] Another approach that has been studied is a "hybrid" dosing schedule.[13] For preclinical studies, these clinical schedules can be adapted, keeping in mind the differences in pharmacokinetics between in vivo and in vitro models. An exposure-response analysis in acute leukemia patients suggested that for newly diagnosed patients, a bolus infusion at the maximum tolerated dose (MTD) of 50 mg/m²/day may be optimal, while for relapsed/refractory patients, a hybrid dosing schedule at the MTD of 30/60 mg/m²/day might be more effective to achieve higher exposures.[14]
Q5: My combination therapy with this compound is not showing the expected synergistic effect. What are some potential reasons and troubleshooting steps?
A5: A lack of synergy can arise from several factors:
-
Suboptimal Dosing or Scheduling: The timing and concentration of each drug are critical. The sequence of administration can significantly impact the outcome.[15] Consider varying the schedule, for instance, by pre-treating with this compound to downregulate MCL-1 before adding the second agent.
-
Cell Line-Specific Resistance: The genetic background of your cell line may confer resistance. For example, mutations in pathways downstream of CDK9 or alternative survival pathways might be active.
-
Drug-Drug Interactions: Unforeseen chemical or biological interactions between the drugs could be antagonistic.
-
Inappropriate Assay Window: The time point for measuring the effect might not be optimal. A time-course experiment is recommended to capture the peak synergistic effect.
Troubleshooting Steps:
-
Verify Single-Agent Activity: Confirm the activity of each drug individually in your system.
-
Perform a Dose-Matrix Experiment: Test a wide range of concentrations for both this compound and the combination agent to identify synergistic ratios.
-
Evaluate Different Schedules: Test sequential versus concurrent administration of the drugs.
-
Analyze Key Biomarkers: Measure the levels of MCL-1 and other relevant downstream targets to confirm that this compound is hitting its target at the concentrations used.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (Flavopiridol) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 16 |
| HCT116 | Colon Cancer | 13 |
| A2780 | Ovarian Cancer | 15 |
| PC3 | Prostate Cancer | 10 |
| Mia PaCa-2 | Pancreatic Cancer | 36 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| Hut78 | Cutaneous T-cell Lymphoma | <100 |
Table 2: Clinical Response Rates of this compound Combination Therapies in Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate |
| This compound + Cytarabine + Mitoxantrone (ACM) | Newly Diagnosed AML | 70% |
| Standard 7+3 (Cytarabine + Daunorubicin) | Newly Diagnosed AML | 46% |
| This compound + 7+3 (A + 7 + 3) | Newly Diagnosed AML | 75% |
| This compound + Cytarabine + Mitoxantrone (ACM) | Relapsed/Refractory AML | 66.7% |
| This compound followed by 7+3 | Newly Diagnosed AML (≤65 years) | 69% |
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Synergy using Combination Index (CI)
-
Experimental Design: Based on the IC50 values of the single agents, design a dose matrix with various concentrations of this compound and the combination drug, both alone and in combination.
-
Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1 for cell seeding, drug treatment (with single agents and combinations), and viability measurement.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bionews.com [bionews.com]
- 3. Page loading... [guidechem.com]
- 4. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (flavopiridol) for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hybrid dosing of the cyclin-dependent kinase (CDK) inhibitor flavopiridol in relapsed/refractory mantle cell lymphoma and diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure-Response Analysis of this compound (Flavopiridol) Treatment by Bolus or Hybrid Administration in Newly Diagnosed or Relapsed/Refractory Acute Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stat.ucla.edu [stat.ucla.edu]
Troubleshooting Alvocidib-induced tumor lysis syndrome
Welcome to the technical support center for researchers utilizing Alvocidib in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your work, with a focus on understanding and managing this compound-induced tumor lysis syndrome (TLS) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its primary mechanism of action in cancer cells is the inhibition of CDK9.[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of various genes, including the anti-apoptotic protein MCL-1.[1][3] By inhibiting CDK9, this compound effectively downregulates the expression of MCL-1, leading to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on MCL-1 for survival.[1]
Q2: What is Tumor Lysis Syndrome (TLS) and why is it a concern with this compound treatment?
A2: Tumor Lysis Syndrome is a serious metabolic complication that can occur when a large number of cancer cells are rapidly killed, releasing their intracellular contents into the bloodstream.[5][6][7][8] This release overwhelms the body's ability to clear these substances, leading to a cascade of metabolic disturbances, including:
-
Hypocalcemia: Low levels of calcium, often as a result of binding to excess phosphate.[5][7]
-
Hyperuricemia: High levels of uric acid from the breakdown of nucleic acids.[5][7]
This compound is a potent inducer of apoptosis, and in sensitive cancer cell lines with a high proliferative rate, it can cause rapid and extensive cell death. This rapid cell lysis is what makes TLS a significant concern during this compound treatment, both in clinical and preclinical settings.
Q3: What are the in vitro indicators of this compound-induced tumor lysis?
A3: In a laboratory setting, the hallmarks of tumor lysis can be detected by measuring changes in the cell culture supernatant. Key indicators include:
-
A significant decrease in cell viability.
-
An increase in the release of intracellular enzymes, such as lactate dehydrogenase (LDH), into the culture medium.
-
Changes in the concentration of electrolytes in the culture medium, mirroring clinical TLS:
-
Increased extracellular potassium.
-
Increased extracellular phosphate.
-
Decreased extracellular calcium.
-
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
Q4: I am not observing a significant decrease in cell viability with this compound in my cancer cell line. What are some possible reasons and troubleshooting steps?
A4: Several factors could contribute to a lack of response to this compound. Here are some common issues and how to address them:
-
Cell Line Resistance: The cell line you are using may not be dependent on the MCL-1 pathway for survival.[9]
-
Troubleshooting:
-
Confirm the MCL-1 dependence of your cell line through literature search or by performing a western blot to assess baseline MCL-1 expression.
-
Consider testing this compound on a panel of cell lines with known sensitivities to establish a positive control.
-
-
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a cytotoxic effect.
-
Troubleshooting:
-
Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
-
Incorrect Assay Timing: The endpoint of your viability assay may be too early to detect significant cell death.
-
Troubleshooting:
-
Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time point for observing this compound-induced cytotoxicity.
-
-
-
Compound Instability: this compound may be degrading in your culture medium.
-
Troubleshooting:
-
Prepare fresh this compound solutions for each experiment and protect them from light.
-
-
Q5: My MTT/XTT assay results are showing an unexpected increase in signal at high this compound concentrations. What could be causing this?
A5: This can be an artifact of the assay itself. Some compounds, particularly at high concentrations, can interfere with the tetrazolium salts used in these assays, leading to their chemical reduction and a false positive signal.[10]
-
Troubleshooting:
-
Run a "no-cell" control where you add this compound to the culture medium without cells and perform the MTT/XTT assay. If you see a color change, it indicates direct chemical reduction.
-
Consider using an alternative viability assay that works on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye-exclusion method (e.g., Trypan Blue).[10]
-
Q6: My LDH assay shows high background in my untreated control wells. What should I do?
A6: High background LDH release suggests that your control cells are not healthy or are being damaged during the experimental procedure.
-
Troubleshooting:
-
Check Cell Health: Ensure your cells are in the logarithmic growth phase and are not overgrown, as this can lead to spontaneous cell death.
-
Gentle Handling: Avoid vigorous pipetting or harsh centrifugation, which can damage cell membranes and cause LDH leakage.[11]
-
Serum Interference: The serum in your culture medium may contain endogenous LDH.[11] Consider using a serum-free medium during the final incubation step of the assay or running a "medium only" control to determine the background LDH level.
-
Monitoring In Vitro Tumor Lysis
Q7: I am not detecting a significant increase in extracellular potassium in my cell culture supernatant despite observing cell death with this compound. Why might this be?
A7: The detection of changes in extracellular electrolyte concentrations in vitro can be challenging due to several factors:
-
Buffering Capacity of Culture Medium: Standard cell culture media have a high buffering capacity, which can mask small to moderate changes in ion concentrations.
-
Dilution Effect: The volume of the culture medium can dilute the released intracellular contents, making changes difficult to detect.
-
Timing of Measurement: The release of intracellular ions is an early event in cell lysis. If you are measuring at a late time point, the ions may have been re-absorbed by remaining viable cells or have precipitated out of solution.
-
Troubleshooting:
-
Use a Simplified Buffer: For short-term experiments focused on electrolyte release, consider using a simpler, less buffered salt solution instead of complete culture medium.
-
Increase Cell Density: A higher cell density will result in a greater release of intracellular contents upon lysis, potentially leading to more detectable changes in the supernatant.
-
Time-Course Experiment: Measure electrolyte concentrations at multiple early time points following this compound treatment (e.g., 2, 4, 6, and 8 hours).
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| Hut78 | Cutaneous T-cell Lymphoma | <100 | Not Specified |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1 | 72 |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1 | 72 |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8 | 72 |
| MV4-11 | Acute Myeloid Leukemia | 2.7 | 48 |
| THP-1 | Acute Myeloid Leukemia | 3.8 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the viability assay used.[4][12][13][14]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Reading:
Protocol 2: Measurement of Cell Lysis using LDH Assay
This protocol provides a general method for quantifying cell lysis by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.[4]
-
-
Stop Reaction and Absorbance Reading:
Protocol 3: Detection of Apoptosis using Annexin V Staining
This protocol describes the use of Annexin V staining and flow cytometry to detect apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
References
- 1. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (flavopiridol) for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Tumor Lysis Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Tumor Lysis Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Alvocidib off-target effects and mitigation strategies
Welcome to the technical support center for Alvocidib (also known as Flavopiridol). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges related to this compound's off-target effects and to provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It exhibits broad-spectrum activity against several CDKs, with particular potency against CDK9.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (p-TEFb), leads to the suppression of global transcription. This results in the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1), thereby inducing apoptosis in cancer cells.
Q2: What are the known primary off-target effects of this compound?
A2: Besides its intended CDK targets, this compound has been shown to inhibit other kinases, which can lead to off-target effects. Notably, this compound inhibits p38 MAP kinase isoforms (α, β, γ, and δ) in the micromolar range.[3][4][5][6][7] Inhibition of these kinases can affect various signaling pathways, including the NF-κB and MAPK pathways.[4] Understanding these off-target activities is crucial for interpreting experimental results.
Q3: What are some common unexpected phenotypes observed in cell culture experiments with this compound, and could they be due to off-target effects?
A3: Researchers might observe cellular phenotypes that do not align with the known functions of its primary CDK targets. These can include changes in cell morphology, unexpected alterations in signaling pathways unrelated to cell cycle or transcription, or resistance/sensitivity profiles that differ from expectations. Such discrepancies could be indicative of off-target effects. For example, modulation of the p38 MAPK pathway by this compound could lead to unexpected responses in inflammatory or stress-related signaling cascades.[4]
Q4: How can I confirm that the observed cellular phenotype is a result of on-target CDK9 inhibition versus an off-target effect?
A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes:
-
Dose-response analysis: Titrate this compound to the lowest effective concentration that inhibits the primary target (CDK9) to minimize engagement of lower-affinity off-targets.
-
Use of orthogonal tools: Employ a structurally unrelated CDK9 inhibitor. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Genetic knockdown: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK9. If the phenotype of CDK9 knockdown matches the phenotype induced by this compound, it strongly suggests an on-target mechanism.[8]
Troubleshooting Guide
My cells are showing a phenotype inconsistent with CDK9 inhibition. How do I troubleshoot?
This is a common issue that may point towards an off-target effect. Follow this workflow to investigate:
Troubleshooting workflow for unexpected phenotypes.
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various on-target and off-target kinases. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activities.
| Kinase Target | IC50 (nM) | Reference |
| On-Target CDKs | ||
| CDK1 | 30 | [1] |
| CDK2 | 170 | [1] |
| CDK4 | 100 | [1] |
| CDK9 | 3 - 20 | [2] |
| Off-Target p38 MAPKs | ||
| p38α | 1340 | [3][4][5][6][7] |
| p38β | 1820 | [3][4][5][6][7] |
| p38γ | 650 | [3][4][5][6][7] |
| p38δ | 450 | [3][4][5][6][7] |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol outlines a general procedure for using a peptide-based microarray platform (e.g., PamGene) to profile this compound's effect on kinase activity in cell lysates.[4]
Kinome profiling experimental workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture your cell line of interest to optimal density. Treat cells with the desired concentration of this compound and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[4]
-
Kinase Assay:
-
Detection:
-
Add a cocktail of fluorescently labeled antibodies that specifically bind to phosphorylated serine, threonine, or tyrosine residues.
-
Wash the chip to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Image the microarray using a suitable scanner to detect the fluorescent signals.
-
Quantify the signal intensity for each peptide substrate.
-
Compare the phosphorylation levels between the this compound-treated and vehicle-treated samples to identify substrates with significantly altered phosphorylation.
-
Use bioinformatics tools to infer which kinases are responsible for the observed changes in substrate phosphorylation, thus identifying potential off-targets of this compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate the direct binding of a drug to its target in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
CETSA experimental workflow.
Detailed Steps:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified incubation time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., CDK9) and a suspected off-target protein in the soluble fraction by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature point. Normalize these to the unheated control. Plot the percentage of soluble protein against temperature to generate "melting curves" for both the this compound-treated and control samples. A shift of the curve to the right for the this compound-treated sample indicates stabilization of the protein and thus, direct target engagement.
Signaling Pathway and Mitigation Strategy
The primary on-target effect of this compound is the inhibition of CDK9, which leads to a decrease in Mcl-1 transcription and subsequent apoptosis. However, off-target inhibition of kinases like p38 can affect other pathways. A key mitigation strategy in a research setting is to use the minimal effective concentration of this compound that maintains CDK9 inhibition while minimizing off-target engagement.
This compound on- and off-target pathways and mitigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. reactionbiology.com [reactionbiology.com]
Alvocidib In Vivo Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alvocidib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as flavopiridol, is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the elongation phase of transcription by RNA polymerase II.[4][5][6] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[3][7] This ultimately induces apoptosis in cancer cells.[8]
Q2: What are the main challenges in using this compound for in vivo studies?
A2: The primary challenge with this compound for in vivo research, particularly for oral administration, is its low aqueous solubility and poor bioavailability.[7] this compound's solubility is significantly reduced at neutral or basic pH, which can hinder its absorption in the gastrointestinal tract. Additionally, it is known to have serious adverse effects at higher doses, making it crucial to optimize its delivery and efficacy at lower, safer concentrations.[1][9]
Q3: What are the most promising strategies to improve this compound's bioavailability for in vivo experiments?
A3: Two key strategies have emerged to enhance the in vivo bioavailability of this compound:
-
Prodrug Approach: The development of a phosphate prodrug, TP-1287, has shown significant promise. TP-1287 is highly soluble across a wide pH range and is efficiently converted to this compound in vivo, leading to high oral bioavailability.[2][7]
-
Liposomal Formulation: Encapsulating this compound in liposomes has been demonstrated to dramatically increase its systemic exposure. One study reported a 30-fold increase in the area under the curve (AUC) for a liposomal formulation compared to free this compound.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound's primary target is the CDK9/P-TEFb pathway , leading to transcriptional repression. Additionally, studies have shown that this compound can also impact other signaling pathways, including:
-
p38 MAPK Pathway: this compound has been shown to inhibit p38 kinase activity.[1][10]
-
NF-κB Pathway: It can suppress the activation of NF-κB by inhibiting IκBα kinase.[11][12]
-
STAT3 Pathway: this compound can inhibit the STAT3 signaling pathway.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent tumor growth inhibition in xenograft models. | Poor bioavailability of this compound due to formulation issues. | Consider using a bioavailability-enhanced formulation such as the TP-1287 prodrug or a liposomal preparation. Ensure proper formulation preparation and administration techniques. |
| Inadequate dosing regimen. | Review the literature for effective dosing schedules for your specific cancer model. This compound's efficacy can be schedule-dependent.[1] | |
| Tumor model resistance. | Investigate the Mcl-1 dependency of your tumor model, as this is a key determinant of this compound sensitivity.[7] | |
| Signs of toxicity in mice (e.g., weight loss, lethargy). | High dosage of this compound. | Reduce the dose of this compound. The use of bioavailability-enhanced formulations may allow for dose reduction while maintaining efficacy. |
| Formulation-related toxicity. | If using co-solvents for a simple formulation, ensure they are well-tolerated at the administered volume. Consider switching to a more biocompatible formulation like liposomes. | |
| Precipitation of this compound in the formulation. | Low aqueous solubility of this compound, especially at neutral pH. | For simple formulations, ensure the pH is acidic if possible and that the concentration is within its solubility limit. Use of a prodrug like TP-1287 or a liposomal formulation can overcome solubility issues.[2] |
| Variability in pharmacokinetic data between animals. | Inconsistent administration (e.g., gavage technique). | Ensure all personnel are properly trained in the administration technique to minimize variability. |
| Differences in animal fasting status. | Standardize the fasting period for all animals before dosing, as food can affect the absorption of orally administered drugs. |
Quantitative Data Summary
Table 1: Comparative Solubility of this compound and its Prodrug TP-1287. [2]
| Compound | pH 2.2 | pH 4.5 | pH 6.8 | pH 8.7 |
| This compound | 4.4 mg/mL | 1.3 mg/mL | 0.02 mg/mL | 0.02 mg/mL |
| TP-1287 | 1.5 mg/mL | 1.8 mg/mL | 9.5 mg/mL | 9.3 mg/mL |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Mice.
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (μg·hr/mL) | t½ (hr) | Reference |
| Free this compound | 5 mg/kg | i.v. | - | - | 0.804 | - | |
| Liposomal this compound | 5 mg/kg | i.v. | - | - | 26.92 | - | |
| TP-1287 (converted to this compound) | Not specified | Oral | 1922.7 | - | - | 4.4 | [2] |
Note: A direct comparison of all parameters across all formulations from a single study is not available in the public literature. The data presented is compiled from different sources.
Experimental Protocols
Protocol 1: General Preparation of Liposomes for In Vivo Administration
This protocol provides a general method for preparing liposomes, which can be adapted for the encapsulation of this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., sterile saline or PBS)
-
Nitrogen gas
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for this compound encapsulation.
-
Add this compound to the lipid solution. The drug-to-lipid ratio will need to be determined empirically.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Vesicle Formation and Sizing:
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times until a translucent solution is obtained.
-
-
Purification and Sterilization:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC.
-
Protocol 2: Overview of TP-1287 Prodrug Synthesis
The synthesis of TP-1287 from this compound is described as a three-step process.[2] While the detailed, proprietary protocol is not publicly available, the general steps involve the phosphorylation of the hydroxyl group on the this compound molecule to create the phosphate prodrug. This chemical modification enhances the molecule's solubility in aqueous solutions at physiological pH.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CDK9 component of P-TEFb.
Caption: this compound inhibits multiple signaling pathways.
Caption: General workflow for in vivo studies with this compound.
References
- 1. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sumitomo Pharma Oncology Receives Orphan Drug Designation for TP-1287, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Oral Bioavailability of this compound: The Development and Efficacy of TP-1287 Prodrug [synapse.patsnap.com]
- 8. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Alvocidib Treatment and Cytokine Release Syndrome: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating Alvocidib and its association with cytokine release syndrome (CRS). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating the transcription of a wide range of genes, including those involved in cell cycle progression and apoptosis.[2] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting programmed cell death in cancer cells.[1][3]
Q2: What is the relationship between this compound treatment and cytokine release syndrome (CRS)?
Cytokine release syndrome (CRS) is a systemic inflammatory response characterized by the excessive release of pro-inflammatory cytokines.[4] While this compound's primary target is CDK9, it has been observed to cause CRS as a significant toxicity in clinical trials.[3] The precise mechanisms are still under investigation, but it is thought to be related to the rapid induction of apoptosis in a large number of cells, leading to the release of cellular contents and subsequent activation of the immune system. Additionally, this compound has been shown to have off-target effects on other kinases, such as p38 MAP kinase, which is involved in inflammatory signaling pathways.[5]
Q3: Which signaling pathways are implicated in this compound-induced CRS?
Several signaling pathways are likely involved in this compound-induced CRS. The inhibition of CDK9 can lead to downstream effects on pathways that regulate inflammation. Key pathways include:
-
NF-κB Pathway: This pathway is a central regulator of inflammation and is involved in the production of numerous pro-inflammatory cytokines. This compound has been shown to modulate the NF-κB pathway.[1][6]
-
p38 MAPK Pathway: This pathway is activated by cellular stress and inflammatory stimuli, leading to the production of cytokines like TNF-α and IL-6. This compound has been demonstrated to inhibit p38 kinase activity.[5]
-
JAK-STAT Pathway: This pathway is critical for signaling downstream of many cytokine receptors. Dysregulation of this pathway is a hallmark of many inflammatory conditions, including CRS.[7]
Q4: What are the key cytokines to monitor when investigating this compound-induced CRS?
Based on the signaling pathways involved and the general understanding of CRS, the following cytokines are of high interest:
-
Tumor Necrosis Factor-alpha (TNF-α): A key initiator of the inflammatory cascade.
-
Interleukin-6 (IL-6): A central mediator of CRS, often associated with the severity of the syndrome.
-
Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine.
-
Interferon-gamma (IFN-γ): A cytokine involved in immune activation.
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that can be elevated as a compensatory mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity and its association with CRS.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | IC50 | Reference |
| Cutaneous T-cell Lymphoma (Hut78) | Cytotoxicity | <100 nM | [5] |
| Adult T-cell Leukemia/Lymphoma (ST-1) | Proliferation | 30.1 nM | [2] |
| Adult T-cell Leukemia/Lymphoma (KOB) | Proliferation | 60.1 nM | [2] |
| Adult T-cell Leukemia/Lymphoma (KK-1) | Proliferation | 55.8 nM | [2] |
Table 2: Clinical Observations of this compound-Associated Toxicities
| Clinical Trial Phase | Patient Population | Key Toxicities Noted | Reference |
| Phase I/II | Relapsed or Refractory Mantle Cell Lymphoma | Significant adverse effects in almost half of patients | [1] |
| Phase II | Refractory, Metastatic Pancreatic Cancer | Significant toxicity, including grade 4 neutropenia and grade 3 fatigue and diarrhea | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol provides a general guideline for quantifying the levels of TNF-α and IL-6 in cell culture supernatants following this compound treatment. It is recommended to use commercially available ELISA kits and follow the manufacturer's instructions.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Human TNF-α and IL-6 ELISA kits (including capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Stop solution (as provided in the kit)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards and cell culture supernatant samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Addition and Development:
-
Wash the plate.
-
Add the TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well.
-
-
Absorbance Reading:
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Troubleshooting Guides
Troubleshooting for Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between plating each replicate. |
| Edge effects on the 96-well plate | Avoid using the outer wells for experimental samples. Fill the outer wells with sterile PBS or media. | |
| Low signal or no dose-response | Incorrect this compound concentration | Verify the stock concentration and serial dilutions. Ensure proper storage of the this compound stock. |
| Insufficient incubation time | Optimize the incubation time for your specific cell line and this compound concentrations. | |
| Cell line is resistant to this compound | Use a sensitive, positive control cell line to confirm assay performance. | |
| High background | Contamination of cell culture | Regularly check for microbial contamination. Practice good aseptic technique. |
| MTT reagent toxicity | Minimize the incubation time with MTT to the minimum required for formazan formation. |
Troubleshooting for Cytokine (ELISA) Assay
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps and ensure complete removal of liquid between washes. |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies provided in the kit. | |
| Contamination of reagents | Use sterile reagents and tips. Prepare fresh buffers. | |
| Low signal | Inactive reagents | Check the expiration dates of the kit components. Store reagents at the recommended temperatures. |
| Insufficient incubation times | Follow the incubation times recommended in the kit protocol. | |
| Low cytokine production | Optimize the this compound concentration and treatment time to induce a measurable cytokine response. | |
| High coefficient of variation (CV%) | Inaccurate pipetting | Calibrate pipettes regularly. Use a new pipette tip for each standard and sample. |
| Bubbles in wells | Ensure there are no bubbles in the wells before reading the plate. |
Visualizations
Caption: this compound's dual inhibition of CDK9 and p38 MAPK.
Caption: Signaling cascade leading to this compound-induced CRS.
Caption: Workflow for assessing this compound's impact on CRS in vitro.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Cell Line Specific Responses to Alvocidib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvocidib (also known as Flavopiridol). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic flavonoid derived from rohitukine, an alkaloid found in plants native to India.[1] It functions as a potent, broad-spectrum inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[2] this compound competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, thereby disrupting cell cycle progression at multiple checkpoints and interfering with transcription.[2][3] Its preferential activity against CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of anti-apoptotic proteins like Mcl-1 and XIAP.[1]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cell lines to this compound can be attributed to several factors:
-
CDK Dependence: Cancer cells have varying degrees of dependence on specific CDKs for their proliferation and survival. Cell lines that are highly dependent on the CDKs inhibited by this compound will be more sensitive.
-
Expression of Drug Targets: The expression levels of the target CDKs can vary among different cell lines.
-
Genetic Background: The presence of specific genetic mutations, such as in p53, can influence the cellular response to this compound. For instance, this compound has shown efficacy in both wild-type and mutant p53 adult T-cell leukemia/lymphoma (ATL) cell lines.[4]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to increased efflux of this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alternative Signaling Pathways: Some cell lines may have redundant or alternative signaling pathways that can compensate for the inhibition of CDKs by this compound, leading to resistance.
Q3: What are the known mechanisms of resistance to this compound?
While the molecular mechanisms of resistance to this compound are not fully understood, some have been identified:[1]
-
Autophagy: In some cases, autophagy has been identified as a mechanism of resistance to this compound.[1]
-
Metabolic Changes: A subset of prostate cancer DU145 cells that developed resistance to flavopiridol (DU145FP cells) exhibited significant mitochondrial damage and a pronounced glycolytic phenotype.[1]
-
Overexpression of Pro-survival Proteins: DU145FP resistant cells also showed overexpression of various pro-survival cell signaling biomarkers.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the same cell line across experiments.
| Possible Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can exhibit different growth rates and drug responses. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Optimize and standardize the incubation time for the cell viability assay. A 72-hour incubation is commonly used.[3] |
| Serum Concentration | Use a consistent and optimized concentration of serum in the cell culture medium, as serum components can bind to the drug and affect its availability. |
Issue 2: High background or unexpected results in apoptosis assays (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis without causing excessive necrosis in your specific cell line. |
| Incorrect Staining Procedure | Follow the manufacturer's protocol for the Annexin V/PI staining kit carefully. Ensure cells are washed properly with cold PBS and resuspended in the provided binding buffer.[2] |
| Delayed Analysis | Analyze the stained cells by flow cytometry as soon as possible after staining (ideally within 1 hour) to prevent changes in the cell population.[5] |
| Cell Clumping | Gently triturate the cell suspension to ensure a single-cell suspension before analysis. Clumped cells can lead to inaccurate flow cytometry readings. |
| Instrument Settings | Properly calibrate and set the compensation on the flow cytometer to distinguish between FITC (Annexin V) and PI signals accurately. |
Issue 3: Difficulty in detecting changes in target protein levels (e.g., cyclins, CDKs) via Western Blot.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Treatment Duration | Optimize the treatment duration with this compound. Changes in protein expression can be time-dependent. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended. |
| Insufficient Protein Loading | Ensure equal and sufficient amounts of protein (typically 20-30 µg) are loaded into each lane of the SDS-PAGE gel. Perform a protein quantification assay (e.g., BCA or Bradford) to normalize protein concentrations.[6] |
| Poor Antibody Quality | Use a validated antibody specific for the target protein. Check the antibody datasheet for recommended dilutions and positive/negative control cell lines. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time) for your specific protein of interest and membrane type (PVDF or nitrocellulose).[6] |
| Loading Control Variability | Use a reliable loading control (e.g., β-actin, GAPDH, or β-tubulin) to ensure equal protein loading across all lanes.[6] |
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity (IC50) of this compound against Cyclin-Dependent Kinases
| Kinase Target | This compound IC50 (nM) |
| CDK1/cyclin B | ~41[1] |
| CDK2/cyclin A | ~41[1] |
| CDK4/cyclin D1 | ~41[1] |
| CDK6 | ~41[1] |
| CDK7 | 300[1] |
| CDK9/cyclin T | 3 - 20[2] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 30.1[4] |
| KOB | Adult T-cell Leukemia/Lymphoma | 60.1[4] |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 55.8[4] |
| Hut78 | Cutaneous T-cell Lymphoma | <100[5][7][8] |
| LNCAP | Prostate Cancer | 16[3] |
| K562 | Chronic Myelogenous Leukemia | 130[3] |
| HCT116 | Colon Cancer | 13[3] |
| A2780 | Ovarian Cancer | 15[3] |
| PC3 | Prostate Cancer | 10[3] |
| Mia PaCa-2 | Pancreatic Cancer | 36[3] |
Table 3: Apoptosis Induction by this compound in Different Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (hours) | Apoptosis Rate (%) |
| ST-1 | Adult T-cell Leukemia/Lymphoma | 100 | 72 | 15.8 ± 3.1[4] |
| KOB | Adult T-cell Leukemia/Lymphoma | 100 | 72 | 19.6 ± 1.0[4] |
| KK-1 | Adult T-cell Leukemia/Lymphoma | 100 | 72 | 16.5 ± 0.3[4] |
| Hut78 | Cutaneous T-cell Lymphoma | 240 | 48 | 31[5][7] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTS Reagent Addition: Add MTS reagent, in combination with phenazine methosulfate, to each well according to the manufacturer's protocol.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[2]
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[2]
3. Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Mix the protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate them on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensity and normalize it to a loading control.[6]
Visualizations
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Caption: Troubleshooting logic for inconsistent this compound IC50 values.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol (this compound), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. scientificarchives.com [scientificarchives.com]
Validation & Comparative
Alvocidib vs. Other CDK Inhibitors in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for Acute Myeloid Leukemia (AML) is continually evolving, with a growing focus on targeted therapies. Among these, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a promising class of agents due to their critical role in regulating the cell cycle and transcription. Alvocidib (formerly known as flavopiridol), a potent inhibitor of CDK9, has been extensively studied in AML. This guide provides an objective comparison of this compound with other CDK inhibitors that have been investigated for the treatment of AML, supported by preclinical and clinical data.
Overview of Cyclin-Dependent Kinase Inhibition in AML
Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the orderly progression of the cell cycle and the regulation of gene transcription.[1] In AML, dysregulation of CDK activity contributes to uncontrolled proliferation of leukemic blasts and their resistance to apoptosis.[2] CDK inhibitors can be broadly categorized based on their selectivity for different CDK family members.
First-generation CDK inhibitors , such as this compound, are often multi-targeted, affecting several CDKs.[3] Second-generation inhibitors have been developed with greater selectivity for specific CDKs, such as CDK4/6 or CDK9, with the aim of improving efficacy and reducing off-target toxicities.[1]
Mechanism of Action: A Comparative Look
The therapeutic effect of CDK inhibitors in AML is largely attributed to two main mechanisms: cell cycle arrest and inhibition of transcription.
-
This compound (Flavopiridol): Primarily a potent inhibitor of CDK9.[1][4] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[1][5] MCL-1 is crucial for the survival of AML cells and is a key mediator of resistance to conventional chemotherapy and other targeted agents like the BCL-2 inhibitor, venetoclax.[2][4] this compound also inhibits other CDKs, contributing to cell cycle arrest.[3]
-
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7] Its anti-leukemic activity is attributed to both cell cycle arrest (via CDK1/2 inhibition) and transcriptional blockade (via CDK9 inhibition), leading to MCL-1 downregulation.[6][8]
-
Palbociclib, Ribociclib, and Abemaciclib (CDK4/6 Inhibitors): These are selective inhibitors of CDK4 and CDK6.[9][10] Their primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, which prevents cells from progressing from the G1 to the S phase of the cell cycle, leading to G1 arrest.[10] In certain AML subtypes, such as those with KMT2A rearrangements or FLT3 mutations, there is a particular dependency on CDK6 for leukemic cell viability.[2][10]
-
Voruciclib: An oral, selective inhibitor of CDK9.[11][12] Similar to this compound, its primary anti-leukemic effect is mediated through the downregulation of MCL-1.[11][12]
-
AT7519: A multi-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK5, and CDK9. Its mechanism in AML involves both cell cycle arrest and transcriptional inhibition.
-
AZD5438: A potent inhibitor of CDK1, CDK2, and CDK9, leading to cell cycle arrest and transcriptional repression.
The signaling pathways affected by these inhibitors are depicted below.
Caption: Signaling pathways targeted by different classes of CDK inhibitors in AML.
Preclinical Efficacy: A Quantitative Comparison
The following table summarizes the in vitro activity of various CDK inhibitors against AML cell lines. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.
| CDK Inhibitor | Primary CDK Targets | AML Cell Line | IC50 (nM) | Reference |
| This compound | CDK9, CDK1, CDK2, CDK4, CDK7 | MV4-11 | 100-200 | [3] |
| U937 | 50-100 | [3] | ||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | HL-60 | 8.46 | [13] |
| THP-1 | ~20 | [14] | ||
| Palbociclib | CDK4, CDK6 | MV4-11 | 50-100 | [10] |
| MOLM-13 | 100-200 | [10] | ||
| Voruciclib | CDK9 | Not specified | Not specified | [11][12] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Not specified | Not specified | |
| AZD5438 | CDK1, CDK2, CDK9 | Not specified | Not specified |
Note: IC50 values can vary depending on the specific AML cell line and the assay conditions used. This table provides a general comparison based on available data.
Clinical Performance in AML
The clinical development of CDK inhibitors in AML has yielded mixed but promising results, particularly when used in combination regimens.
This compound in Combination Therapy
This compound has shown significant clinical activity when administered in a timed sequential regimen with cytarabine and mitoxantrone (FLAM).[3][15]
| Clinical Trial | Patient Population | Treatment Regimen | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Phase II Randomized | Newly Diagnosed AML (intermediate/adverse risk) | FLAM | 70% | 17.5 months | [16][17] |
| 7+3 (standard care) | 46% | 22.2 months | [16][17] | ||
| Phase I/II | Relapsed/Refractory AML | FLAM | 40-50% | Not specified | [3] |
In a randomized phase II study in newly diagnosed AML patients, the FLAM regimen resulted in a significantly higher CR rate compared to the standard 7+3 induction therapy (70% vs. 46%).[16][17] However, this did not translate into a statistically significant improvement in overall survival.[16][17] For patients with secondary AML, FLAM also demonstrated a higher CR rate compared to 7+3 (60% vs. 35%).[15]
Other CDK Inhibitors in Clinical Trials
| CDK Inhibitor | Patient Population | Treatment Regimen | Key Clinical Outcomes | Reference |
| Dinaciclib | Relapsed/Refractory AML/ALL | Monotherapy (2-hour infusion) | Transient reduction in blasts, no remissions. | [6] |
| Palbociclib | Relapsed/Refractory AML/ALL with KMT2A rearrangement | Monotherapy | Median OS of 2.7 months, trial terminated early. | [18] |
| Newly Diagnosed and R/R AML | Combination with CPX-351 | CR rate of 81.4% (newly diagnosed) and 62.5% (R/R). | [19][20] | |
| Voruciclib | Relapsed/Refractory AML | Monotherapy (intermittent dosing) | Disease control rate of 50%. | [21][22] |
| Relapsed/Refractory AML (venetoclax-pretreated) | Combination with Venetoclax | 2 CRi and 1 MLFS among 20 patients. | [23] |
Dinaciclib, when administered as a short infusion, showed limited clinical activity.[6] Preclinical data suggest that prolonged infusions may be more effective.[6] Palbociclib monotherapy had minimal activity in a trial for KMT2A-rearranged acute leukemias.[18] However, in combination with the liposomal formulation of cytarabine and daunorubicin (CPX-351), it demonstrated high remission rates in both newly diagnosed and relapsed/refractory AML.[19][20] Voruciclib has shown promising activity both as a monotherapy and in combination with venetoclax in heavily pretreated AML patients, with a favorable safety profile.[21][22][23]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CDK inhibitors are crucial for the reproducibility and interpretation of results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate AML cells (e.g., MV4-11, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of the CDK inhibitor (e.g., this compound, Palbociclib) to the wells and incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]
-
Cell Treatment: Treat AML cells with the CDK inhibitor at the desired concentration and time point.
-
Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat AML cells with the CDK inhibitor and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are valuable for preclinical evaluation of drug efficacy.[26][27][28][29]
-
Cell Implantation: Inject primary AML patient cells or AML cell lines intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).[26][30]
-
Tumor Growth Monitoring: Monitor tumor growth (for subcutaneous models) or engraftment of human AML cells in the bone marrow and peripheral blood (for intravenous models) by bioluminescence imaging or flow cytometry for human CD45+ cells.
-
Drug Administration: Once tumors are established or engraftment is confirmed, randomize the mice into treatment and control groups. Administer the CDK inhibitor and/or combination agents via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall survival. At the end of the study, collect tissues for pharmacodynamic and biomarker analysis.
Conclusion
CDK inhibitors represent a promising therapeutic avenue for AML. This compound, primarily a CDK9 inhibitor, has demonstrated significant clinical activity in combination with chemotherapy, particularly in newly diagnosed and secondary AML. Newer, more selective CDK inhibitors are also showing promise. CDK4/6 inhibitors like Palbociclib may be effective in specific AML subtypes and in combination with other agents. Second-generation CDK9 inhibitors such as Voruciclib are demonstrating encouraging activity and tolerability, especially in combination with venetoclax for relapsed/refractory AML.
The choice of CDK inhibitor and its therapeutic application will likely depend on the specific molecular characteristics of the patient's leukemia, such as dependency on MCL-1 or specific cell cycle drivers. Future research should focus on identifying predictive biomarkers to guide the use of these agents and on designing rational combination strategies to overcome resistance and improve outcomes for patients with AML.
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DSpace [scholarshare.temple.edu]
- 6. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. MEI Pharma Announces Update of Ongoing Phase 1 Study Evaluating Oral CDK9 Inhibitor Voruciclib Alone and in Combination with Venetoclax in Patients with Acute Myeloid Leukemia or B-Cell Malignancies - BioSpace [biospace.com]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. Dinaciclib enhances natural killer cell cytotoxicity against acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia | Haematologica [haematologica.org]
- 18. Palbociclib in Acute Leukemias With KMT2A-rearrangement: Results of AMLSG 23-14 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. targetedonc.com [targetedonc.com]
- 22. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4.4. Cell Viability and Apoptosis Assay by Flow Cytometry [bio-protocol.org]
- 26. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies. | Semantic Scholar [semanticscholar.org]
- 29. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 30. ashpublications.org [ashpublications.org]
A Comparative Analysis of Alvocidib and Venetoclax for Relapsed Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alvocidib and Venetoclax, two targeted therapies under investigation for relapsed Acute Myeloid Leukemia (AML). This document synthesizes available clinical trial data to compare their efficacy and safety profiles, details relevant experimental protocols, and visualizes their mechanisms of action.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While initial treatment can lead to remission, a significant number of patients experience relapse, necessitating effective salvage therapies. This compound, a cyclin-dependent kinase 9 (CDK9) inhibitor, and Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, have emerged as promising therapeutic agents in this setting. This guide offers a detailed comparison of these two drugs based on available preclinical and clinical data.
Mechanism of Action
This compound is a potent inhibitor of CDK9, a key regulator of transcription.[1] Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[1][2] This disruption of pro-survival signaling induces apoptosis in leukemia cells.
Venetoclax, on the other hand, is a selective inhibitor of the anti-apoptotic protein BCL-2.[3] In AML cells, BCL-2 sequesters pro-apoptotic proteins, preventing cell death.[4] Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[4]
Efficacy in Relapsed/Refractory AML
Direct head-to-head clinical trials comparing this compound and Venetoclax in relapsed/refractory AML are limited. However, data from separate clinical trials provide insights into their respective efficacies.
This compound Clinical Data
This compound has been primarily evaluated in combination with chemotherapy, notably in the FLAM regimen (this compound, Cytarabine, and Mitoxantrone). While a randomized phase II study of FLAM versus the standard "7+3" regimen was conducted in newly diagnosed AML, it provides an indication of the drug's activity.[5][6] A phase II study (NCT02520011) specifically in relapsed/refractory AML patients with MCL-1 dependence was initiated but terminated due to slow enrollment, limiting the available data.[7]
| This compound Combination Regimen (FLAM) | Newly Diagnosed AML (for reference) |
| Complete Remission (CR) Rate | 70% in a phase II randomized trial (compared to 46% with 7+3) |
| Key Considerations | Efficacy in relapsed/refractory setting is less established from this trial. |
Venetoclax Clinical Data
Venetoclax is often used in combination with hypomethylating agents (HMAs) or low-dose cytarabine (LDAC) in AML patients, including those with relapsed or refractory disease. Real-world data and clinical studies have demonstrated its activity in this patient population.
| Venetoclax Combination Regimens | Relapsed/Refractory AML |
| Composite Complete Remission (CRc) Rate | 55% in a real-world study of Venetoclax-based therapies. |
| Overall Survival (OS) | Median of 10.7 months in the same real-world study. |
| Event-Free Survival (EFS) | Median of 4.5 months. |
A phase 1b study (NCT03441555) evaluated the combination of this compound and Venetoclax in patients with relapsed/refractory AML. The combination was found to be safe, but the response rate was modest.[8][9][10][11]
| This compound and Venetoclax Combination | Relapsed/Refractory AML (NCT03441555) |
| Complete Remission (CR) + CR with incomplete blood count recovery (CRi) | 11.4%[8][9][10][11] |
| CR + CRi + Partial Response (PR) + Morphologic Leukemia-Free State (MLFS) | 20%[8][9][10][11] |
Safety and Tolerability
Both this compound and Venetoclax have distinct safety profiles that are important considerations in the treatment of relapsed/refractory AML patients, who are often heavily pre-treated.
This compound Safety Profile
The safety profile of this compound, particularly in the FLAM regimen, is characterized by hematologic toxicities.
| Adverse Events (Grade ≥3) with FLAM | Frequency |
| Febrile Neutropenia | Data not readily available in a comparative format |
| Infections | Data not readily available in a comparative format |
| Diarrhea | Data not readily available in a comparative format |
Venetoclax Safety Profile
Venetoclax-based regimens are associated with hematologic toxicities and gastrointestinal side effects.
| Adverse Events (Grade ≥3) with Venetoclax Combinations | Frequency |
| Neutropenia | 100% (Grade 4) in a real-world study. |
| Thrombocytopenia | 95% (Grade 4) in a real-world study. |
| Febrile Neutropenia | 45% in a real-world study. |
| Diarrhea | 10.0% in a meta-analysis.[12] |
| Nausea | 4.3% in a meta-analysis.[12] |
| Febrile Neutropenia | 39.6% in a meta-analysis.[12] |
| Thrombocytopenia | 28.4% in a meta-analysis.[12] |
In the combination study of this compound and Venetoclax (NCT03441555), the most common any-grade treatment-emergent adverse events were diarrhea (88.6%), nausea (77.1%), and vomiting (62.9%).[10] Grade ≥3 events included febrile neutropenia (45.7%) and diarrhea (31.4%).[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are summaries of the treatment protocols for the FLAM regimen and the this compound-Venetoclax combination study.
FLAM Regimen Protocol (from a study in newly diagnosed AML)
-
This compound: 50 mg/m² administered as a 30-minute intravenous bolus followed by a 4-hour intravenous infusion on days 1, 2, and 3.
-
Cytarabine: 2 g/m² administered as a continuous intravenous infusion over 72 hours (from day 6 to 8).
-
Mitoxantrone: 40 mg/m² administered as an intravenous infusion on day 9.[5][13]
This compound and Venetoclax Combination Protocol (NCT03441555)
-
This compound: Administered intravenously on days 1, 2, and 3 of a 28-day cycle. Dose escalation was studied at 45 and 60 mg/m².[9]
-
Venetoclax: Administered orally once daily on days 1-28 of a 28-day cycle. Dose escalation was studied at 400, 600, and 800 mg.[9]
Conclusion
Both this compound and Venetoclax demonstrate activity in AML, operating through distinct but complementary mechanisms targeting apoptosis. Venetoclax, in combination with HMAs or LDAC, has shown notable efficacy in real-world settings for relapsed/refractory AML. The clinical data for this compound in the relapsed/refractory population is less mature, with its most robust data coming from studies in newly diagnosed AML in the FLAM regimen.
The combination of this compound and Venetoclax has been explored, but with modest response rates in a phase 1b study, suggesting that further optimization of dosing, scheduling, or patient selection may be necessary. The distinct safety profiles of each agent, primarily hematologic and gastrointestinal toxicities, require careful management.
For researchers and drug development professionals, the differential mechanisms of action of this compound and Venetoclax present opportunities for rational combination therapies and for overcoming resistance. Future studies, including direct comparative trials and biomarker-driven patient selection, will be crucial to fully define the roles of these two agents in the treatment landscape of relapsed AML.
References
- 1. bionews.com [bionews.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1b Study of Venetoclax and this compound in Patients With Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b study of venetoclax and this compound in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Head-to-Head Battle in Newly Diagnosed AML: Alvocidib FLAM Regimen vs. Standard 7+3 Induction
For researchers, scientists, and drug development professionals in oncology, the quest for more effective and less toxic induction therapies for Acute Myeloid Leukemia (AML) is a perpetual challenge. While the "7+3" regimen of cytarabine and an anthracycline has been the standard of care for decades, novel combination therapies are emerging. This guide provides an objective comparison of the investigational Alvocidib-containing FLAM regimen against the conventional 7+3 induction therapy for newly diagnosed AML, supported by data from clinical trials.
The FLAM regimen, which incorporates this compound (formerly known as flavopiridol), a potent cyclin-dependent kinase 9 (CDK9) inhibitor, with cytarabine and mitoxantrone, has demonstrated promising activity in clinical studies.[1][2] This comparison guide delves into the efficacy, safety, and mechanistic underpinnings of FLAM versus the standard 7+3 regimen, presenting key data to inform ongoing research and development in AML therapeutics.
Efficacy: A Significant Improvement in Remission Rates
A key randomized, multicenter phase II clinical trial provides the most direct comparison between the FLAM regimen and 7+3 in newly diagnosed AML patients with intermediate- and adverse-risk cytogenetics.[1][3] The primary endpoint of this study was the rate of complete remission (CR) or complete remission with incomplete hematologic recovery (CRi).
The results, summarized in the table below, show a statistically significant improvement in CR/CRi rates for patients treated with the FLAM regimen compared to a single cycle of 7+3.[1]
| Efficacy Endpoint | This compound FLAM Regimen | 7+3 Regimen | p-value |
| Complete Remission (CR/CRi) Rate (after 1 cycle) | 70% | 46% | 0.003 |
| CR/CRi Rate (after 1 or 2 cycles) | 70% | 57% | 0.08 |
| Median Overall Survival (OS) | 17.5 months | 22.2 months | 0.39 |
| Median Event-Free Survival (EFS) | 9.7 months | 3.4 months | 0.15 |
| 5-Year Overall Survival (OS) Rate (<50 years) | 56% | 36% | 0.15 (interaction) |
| 5-Year Event-Free Survival (EFS) Rate | 19% | 26% | Not Significant |
Data sourced from a randomized multicenter phase II study.[1][3]
While the FLAM regimen led to a higher complete remission rate, this did not translate into a statistically significant improvement in overall survival (OS) or event-free survival (EFS) in the overall study population.[1][3] However, a trend towards improved EFS was observed with FLAM.[1] Interestingly, subset analyses suggest that younger patients (under 50 years) may derive a greater long-term OS benefit from the FLAM regimen.[3]
Safety and Toxicity Profile
An important consideration for any new therapeutic regimen is its safety profile. The randomized phase II trial reported that grade 3 or higher toxicities were similar between the FLAM and 7+3 arms, suggesting that the increased efficacy of FLAM did not come at the cost of significantly higher toxicity.[1][4]
A separate phase I study of this compound followed by 7+3 (a slightly different regimen) in newly diagnosed AML identified the most common grade ≥3 non-hematologic toxicities as diarrhea (44%) and tumor lysis syndrome (34%).[5][6][7]
| Adverse Event (Grade ≥3) | This compound + 7+3 (Phase I study) |
| Diarrhea | 44% |
| Tumor Lysis Syndrome | 34% |
Data from a Phase I dose-escalation study.[5][6][7]
Mechanism of Action: Targeting Transcriptional Regulation
This compound's mechanism of action is central to the rationale behind the FLAM regimen. It is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[8][9][10] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II.[9][11][12] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins like MCL-1, which are often overexpressed in AML cells and contribute to their survival.[9][10][11] This disruption of transcriptional regulation is believed to sensitize leukemic cells to the cytotoxic effects of chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. The protocols for the administration of the FLAM and 7+3 regimens in the comparative phase II trial are outlined below.
This compound FLAM Regimen
The FLAM regimen is a timed-sequential therapy.[2]
-
This compound (Flavopiridol): 50 mg/m² administered as a 1-hour intravenous infusion daily for 3 days (Days 1-3).[1][13]
-
Cytarabine (Ara-C): 667 mg/m²/day administered as a continuous intravenous infusion for 3 days (Days 6-8).[1][13]
-
Mitoxantrone: 40 mg/m² administered as an intravenous infusion on Day 9.[1][13]
Standard 7+3 Regimen
The 7+3 regimen consists of continuous infusion cytarabine with an anthracycline.[14][15]
-
Cytarabine (Ara-C): 100 mg/m²/day administered as a continuous intravenous infusion for 7 days (Days 1-7).[1][13][16]
-
Daunorubicin: 90 mg/m² administered as an intravenous infusion on Days 1, 2, and 3.[1][13]
In the comparative trial, patients on the 7+3 arm with evidence of residual leukemia on day 14 could receive a "5+2" consolidation course.[1]
Logical Relationship in Treatment Decision
The choice between FLAM and 7+3, should FLAM become a standard of care, would likely be influenced by patient-specific factors identified in clinical trials.
Conclusion
The this compound-containing FLAM regimen demonstrates superior efficacy in achieving complete remission in newly diagnosed AML patients with intermediate and adverse-risk cytogenetics when compared to the standard 7+3 induction therapy.[1] While this has not yet translated into a significant overall survival benefit for the entire patient population studied, the trend towards improved event-free survival and potential benefit in younger patients warrants further investigation.[1][3] The manageable and comparable safety profile of FLAM makes it a promising avenue for future phase III trials to definitively establish its role in the frontline treatment of AML.[1] For drug development professionals, the success of a CDK9 inhibitor in this context underscores the potential of targeting transcriptional regulation in hematologic malignancies.
References
- 1. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FLAM regimen: revisiting time sequential induction therapy for patients with poor-risk acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. bionews.com [bionews.com]
- 11. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7+3 (chemotherapy) - Wikipedia [en.wikipedia.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
Comparative efficacy of Alvocidib in different hematological malignancies
A comprehensive guide for researchers and drug development professionals on the clinical and preclinical performance of the cyclin-dependent kinase inhibitor, Alvocidib, across various hematological cancers. This report details its comparative efficacy against standard therapies, outlines key experimental protocols, and visualizes its mechanism of action.
This compound (formerly known as flavopiridol) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9. This inhibition disrupts the transcription of crucial survival proteins in cancer cells, most notably the anti-apoptotic protein Mcl-1, leading to programmed cell death (apoptosis). This guide provides a detailed comparison of this compound's efficacy in Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Adult T-cell Leukemia/Lymphoma (ATL), supported by clinical trial data and preclinical experimental evidence.
Comparative Efficacy of this compound
The clinical utility of this compound has been most extensively studied in AML and CLL, often in combination with standard chemotherapy regimens. Its performance in other hematological malignancies is less established, with varying degrees of success.
Acute Myeloid Leukemia (AML)
In newly diagnosed AML, this compound has been evaluated in a timed-sequential regimen with cytarabine and mitoxantrone (FLAM). A randomized phase II clinical trial provided a direct comparison of FLAM with the standard "7+3" induction therapy (cytarabine and daunorubicin).
| Efficacy Endpoint | FLAM (this compound, Cytarabine, Mitoxantrone) | 7+3 (Cytarabine, Daunorubicin) |
| Complete Remission (CR) Rate | 70% | 46% |
| Median Overall Survival (OS) | 17.5 months | 22.2 months |
| Median Event-Free Survival (EFS) | 9.7 months | 3.4 months |
Table 1: Comparative Efficacy of FLAM vs. 7+3 in Newly Diagnosed AML.
While the FLAM regimen demonstrated a significantly higher complete remission rate, this did not translate into a statistically significant improvement in overall survival in the initial reports of the phase II study.
Chronic Lymphocytic Leukemia (CLL)
This compound has shown activity in patients with high-risk, relapsed, or refractory CLL, a population with poor outcomes to standard chemoimmunotherapy.
| Clinical Trial Setting | Patient Population | Overall Response Rate (ORR) |
| Single Agent (Phase II) | Fludarabine-Refractory CLL | 25% |
| Combination with Cyclophosphamide and Rituximab (CAR) (Phase I) | High-Risk, Nucleoside Analog-Naïve CLL | 78% (3 CR, 4 PR) |
Table 2: Efficacy of this compound in Relapsed/Refractory and High-Risk CLL.[1][2]
Notably, in the single-agent setting, response rates were lower in patients with del(17p) (14%), a high-risk cytogenetic feature.[2] However, the combination of this compound with cyclophosphamide and rituximab (CAR) demonstrated promising activity in a small phase I study of high-risk patients.[1] Direct comparative data with newer targeted agents like BTK inhibitors (e.g., ibrutinib) in a randomized setting are not yet available.
Mantle Cell Lymphoma (MCL) and other B-cell Lymphomas
Preclinical data suggested potential efficacy, however, clinical trials of single-agent this compound in relapsed or refractory MCL and diffuse large B-cell lymphoma (DLBCL) have shown minimal clinical response. In one phase 1/2 trial, the overall response rate was only 3.8% (one partial response in a DLBCL patient).
Adult T-cell Leukemia/Lymphoma (ATL)
The evaluation of this compound in ATL is currently in the preclinical stage. Studies have demonstrated that this compound can inhibit the proliferation of ATL cell lines and tumor cells from patients. It has also been shown to suppress tumor growth in a mouse xenograft model of ATL. The proposed mechanism involves the suppression of the IRF4 gene, which is crucial for ATL cell proliferation.
Mechanism of Action: CDK9 Inhibition and Mcl-1 Downregulation
This compound exerts its primary anti-cancer effect by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for the elongation of transcription. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global shutdown of transcription of short-lived mRNA transcripts. This disproportionately affects proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1. The subsequent downregulation of Mcl-1 leaves cancer cells vulnerable to apoptotic signals, ultimately leading to cell death.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed hematological cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat hematological cancer cells with this compound or a vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis for Mcl-1
This technique is used to detect and quantify the levels of Mcl-1 protein in cells following treatment with this compound.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression of Mcl-1.
Conclusion
This compound has demonstrated significant clinical activity in certain hematological malignancies, particularly in combination therapies for AML and high-risk CLL. Its mechanism of action, centered on the inhibition of CDK9 and subsequent downregulation of Mcl-1, provides a strong rationale for its use in cancers dependent on this survival pathway. However, its efficacy is not uniform across all hematological cancers, with limited success observed in MCL. Further research is warranted to identify predictive biomarkers to better select patients who are most likely to benefit from this compound therapy and to explore its potential in other malignancies like ATL. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted agents.
References
- 1. Cyclophosphamide, this compound (Flavopiridol), and Rituximab, a Novel Feasible Chemoimmunotherapy Regimen for Patients with High-Risk Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final Results of EFC6663: A Multicenter, International, Phase 2 Study of this compound for Patients with Fludarabine-Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Alvocidib vs. a New Wave of MCL-1 Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the landscape of anti-cancer therapeutics targeting Myeloid Cell Leukemia-1 (MCL-1) is rapidly evolving. This guide provides a comprehensive head-to-head comparison of the CDK9 inhibitor Alvocidib, which indirectly targets MCL-1, with a new generation of direct, selective MCL-1 inhibitors, including AMG-176, AZD5991, S63845 (MIK665), and PRT1419. This comparison is supported by preclinical experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma-2 (BCL-2) family, is a critical survival factor for a multitude of cancers and a key mediator of resistance to various therapies.[1] Its overexpression is a common feature in a wide array of malignancies, including hematological cancers such as acute myeloid leukemia (AML) and multiple myeloma (MM), as well as various solid tumors.[2] MCL-1 sequesters pro-apoptotic proteins like BAK and BAX, thereby preventing the initiation of the intrinsic apoptotic pathway and promoting cancer cell survival.[3]
This guide delves into two distinct strategies to neutralize the pro-survival function of MCL-1: the indirect transcriptional suppression via CDK9 inhibition by this compound, and the direct inhibition by BH3 mimetics that disrupt the protein-protein interaction of MCL-1 with its pro-apoptotic partners.
Mechanism of Action: A Tale of Two Strategies
This compound: The Transcriptional Suppressor
This compound (formerly known as flavopiridol) is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, a key step in transcriptional elongation.[5] The MCL1 gene is characterized by a short half-life, making its protein levels highly dependent on continuous transcription.[6] By inhibiting CDK9, this compound effectively shuts down the transcriptional machinery responsible for MCL1 expression, leading to a rapid depletion of MCL-1 protein and subsequent induction of apoptosis in MCL-1-dependent cancer cells.[1][7]
Direct MCL-1 Inhibitors: The BH3 Mimetics
In contrast to this compound's indirect approach, a new class of drugs has been developed to target MCL-1 directly. These small molecules, including AMG-176, AZD5991, S63845, and PRT1419, are BH3 mimetics.[2] They are designed to fit into the BH3-binding groove of the MCL-1 protein, mimicking the action of pro-apoptotic BH3-only proteins like BIM and NOXA.[2] This binding competitively displaces pro-apoptotic proteins from MCL-1, freeing them to activate BAX and BAK, which then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of apoptosis.[3]
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validating Biomarkers for Alvocidib Sensitivity: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying the right patient population is critical for the clinical success of targeted therapies. This guide provides a comparative overview of biomarkers for sensitivity to Alvocidib, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, with a focus on its application in Acute Myeloid Leukemia (AML). We compare this compound with Venetoclax, a BCL-2 inhibitor, and provide supporting data and detailed experimental protocols to aid in the validation of these critical biomarkers.
This compound: Mechanism of Action and Key Biomarkers
This compound (also known as flavopiridol) is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[2][3] MCL-1 is crucial for the survival of many cancer cells, particularly in hematological malignancies like AML.[2] Therefore, a primary biomarker for this compound sensitivity is the dependence of cancer cells on MCL-1 for survival.
Another potential biomarker, particularly in adult T-cell leukemia/lymphoma (ATL), is the expression of Interferon Regulatory Factor 4 (IRF4).[4][5] this compound has been shown to suppress super-enhancers that regulate IRF4 expression, leading to the inhibition of ATL cell proliferation.[4][5]
Comparison with Venetoclax
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), another critical anti-apoptotic protein.[6][7] It has shown significant efficacy in AML, particularly in combination with hypomethylating agents.[8][9] Interestingly, a common mechanism of resistance to Venetoclax is the overexpression of MCL-1, as cancer cells shift their dependency from BCL-2 to MCL-1 for survival.[6][8] This provides a strong rationale for combining this compound and Venetoclax or for using this compound in patients who have developed resistance to Venetoclax.[10]
Data Presentation: this compound vs. Venetoclax
The following tables summarize the key characteristics, biomarkers, and reported clinical data for this compound and Venetoclax in the context of AML.
Table 1: Drug Characteristics and Biomarkers
| Feature | This compound | Venetoclax |
| Target | Cyclin-Dependent Kinase 9 (CDK9)[1] | B-Cell Lymphoma 2 (BCL-2)[7] |
| Mechanism of Action | Downregulation of MCL-1 and other short-lived transcripts[2][3] | Sequesters BCL-2, releasing pro-apoptotic proteins[6] |
| Primary Sensitivity Biomarker | MCL-1 Dependence[11] | BCL-2 Dependence, NPM1 and IDH1/2 mutations[6][8] |
| Primary Resistance Biomarker | Upregulation of other anti-apoptotic proteins, autophagy[10] | MCL-1 Overexpression, FLT3-ITD and TP53 mutations[6][8] |
Table 2: Clinical Response Data in AML
| Drug Regimen | Patient Population | Biomarker Status | Complete Remission (CR) Rate | Reference |
| This compound + Cytarabine + Mitoxantrone (FLAM) | Newly Diagnosed High-Risk AML | Not specified | 70% | [11] |
| This compound + Cytarabine + Mitoxantrone (FLAM) | Relapsed/Refractory AML | High NOXA priming (MCL-1 dependence) | 56% | [2][12] |
| This compound + Cytarabine + Daunorubicin (7+3) | Newly Diagnosed AML (≤65 years) | Not specified | 69% | [3] |
| Venetoclax + Hypomethylating Agent/Low-Dose Cytarabine | Newly Diagnosed AML (unfit for intensive chemo) | NPM1-mutated | High response rates | [6] |
| Venetoclax + Hypomethylating Agent/Low-Dose Cytarabine | Newly Diagnosed AML (unfit for intensive chemo) | IDH1/2-mutated | High response rates | [6] |
| Venetoclax + Hypomethylating Agent/Low-Dose Cytarabine | Relapsed/Refractory AML | Not specified | 21-33% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating biomarkers. Below are protocols for assessing MCL-1 dependence and CDK9 inhibition.
Protocol 1: Mitochondrial Profiling (BH3 Profiling) to Determine MCL-1 Dependence
This assay assesses the mitochondrial sensitivity to pro-apoptotic BH3 peptides, which can reveal the dependence of cells on specific anti-apoptotic proteins like MCL-1. A high level of mitochondrial priming by the NOXA peptide is indicative of MCL-1 dependence.[12]
Objective: To quantify the MCL-1 dependence of AML cells.
Materials:
-
Patient-derived AML cells or AML cell lines
-
Digitonin for cell permeabilization
-
Mitochondrial buffer (e.g., containing KCl, MOPS, MgCl2, glutamate, malate)
-
Fluorescent mitochondrial membrane potential dye (e.g., JC-1 or TMRM)
-
NOXA BH3 peptide
-
Flow cytometer
Procedure:
-
Isolate and wash AML cells from patient samples or culture.
-
Resuspend cells in mitochondrial buffer.
-
Permeabilize the cells with a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.
-
Add the NOXA BH3 peptide to the permeabilized cells. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Add the mitochondrial membrane potential dye and incubate as per the manufacturer's instructions.
-
Analyze the cells by flow cytometry to measure the loss of mitochondrial membrane potential (depolarization) in response to the NOXA peptide.
-
The percentage of cells exhibiting depolarization is a measure of NOXA priming and reflects MCL-1 dependence. A threshold of ≥30% or ≥40% has been used in clinical trials to define MCL-1 dependence.[2]
Protocol 2: In Vitro Kinase Assay for CDK9 Inhibition
This assay determines the potency of a compound in inhibiting the enzymatic activity of CDK9.
Objective: To measure the IC50 value of this compound or other CDK9 inhibitors.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl2, EGTA)
-
Peptide substrate for CDK9
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody)
-
This compound or other test compounds in serial dilutions
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for phosphorylated substrate in an ELISA or FRET-based assay).[13][14]
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase buffer, the CDK9/cyclin T1 enzyme, and the peptide substrate.[13]
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and Venetoclax in inducing apoptosis.
Experimental Workflow Diagram
Caption: Workflow for validating predictive biomarkers for this compound sensitivity.
References
- 1. Clinical activity of this compound (flavopiridol) in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of this compound Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits IRF4 expression via super-enhancer suppression and adult T-cell leukemia/lymphoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Combined venetoclax and this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Final results of a randomized multicenter phase II study of this compound, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Alvocidib with Docetaxel for Pancreatic Cancer: A Comparative Analysis of Second-Line Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of alvocidib in combination with docetaxel against other therapeutic alternatives for patients with metastatic pancreatic cancer that has progressed following initial treatment. This document synthesizes clinical trial data, experimental protocols, and mechanisms of action to offer a comprehensive overview of the therapeutic landscape.
The combination of this compound and docetaxel has been investigated as a potential second-line treatment for metastatic pancreatic cancer. However, a phase II clinical trial revealed that this combination demonstrated minimal activity and was associated with significant toxicity in patients with gemcitabine-refractory pancreatic cancer.[1][2] This guide will compare the performance of the this compound-docetaxel regimen with established second-line treatments, including ONIVYDE® (irinotecan liposome injection) in combination with 5-fluorouracil/leucovorin (5-FU/LV), FOLFIRINOX, and gemcitabine plus nab-paclitaxel.
Performance Comparison of Second-Line Therapies for Metastatic Pancreatic Cancer
The following tables summarize the efficacy and safety data from clinical trials of this compound with docetaxel and alternative second-line therapies. The patient population across these studies primarily consists of individuals with metastatic pancreatic cancer who have experienced disease progression after gemcitabine-based first-line treatment.
Efficacy of Second-Line Therapies
| Treatment Regimen | Trial | Overall Survival (Median) | Progression-Free Survival (Median) | Objective Response Rate (ORR) |
| This compound + Docetaxel | Phase II | 4.2 months[2][3] | 8 weeks[1] | 0%[2][3] |
| ONIVYDE® + 5-FU/LV | NAPOLI-1 (Phase III) | 6.1 months[3][4][5] | 3.1 months[3] | 16% |
| 5-FU/LV (Control) | NAPOLI-1 (Phase III) | 4.2 months[3][4][5] | 1.5 months[3] | 1% |
| Modified FOLFIRINOX | Phase II | 9.8 months[6] | 2.8 months[6] | 11.1% |
| Gemcitabine + nab-paclitaxel | Retrospective Analysis | 8.6 months[7] | 5.1 months[7] | Not Reported |
Safety and Toxicity of Second-Line Therapies (Grade 3/4 Adverse Events)
| Treatment Regimen | Neutropenia | Diarrhea | Fatigue | Vomiting | Other Notable Toxicities |
| This compound + Docetaxel | 33%[2][3] | 22%[2][3] | 44%[2][3] | Not Reported | Transaminitis (11%)[2][3] |
| ONIVYDE® + 5-FU/LV | 20%[8] | 13%[8] | 14%[8] | 11% | - |
| 5-FU/LV (Control) | 2%[8] | 5%[8] | 4%[8] | 3% | - |
| Modified FOLFIRINOX | 33.3% | 11.1% | 11.1% | 5.6% | Anorexia (11.1%) |
| Gemcitabine + nab-paclitaxel | 17%[9] | 3%[10] | Not Reported | Not Reported | Thrombocytopenia (26%), Anemia (26%)[9] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a clear understanding of the experimental conditions.
This compound in Combination with Docetaxel (Phase II)
-
Patient Population: Patients with gemcitabine-refractory, metastatic pancreatic adenocarcinoma.[2][3]
-
Treatment Protocol: Docetaxel 35 mg/m² administered as an intravenous infusion, followed by this compound 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[2][3]
-
Primary Endpoint: Objective response rate, as assessed by RECIST criteria.[1]
-
Tumor Assessment: Tumor measurements were performed every two cycles.[2][3]
ONIVYDE® in Combination with 5-FU/LV (NAPOLI-1, Phase III)
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma who had progressed after gemcitabine-based therapy.[3][4]
-
Treatment Protocol: ONIVYDE® (irinotecan liposome injection) 80 mg/m² administered as a 90-minute intravenous infusion, followed by leucovorin 400 mg/m² intravenously over 30 minutes, and then 5-fluorouracil 2400 mg/m² intravenously over 46 hours, every 2 weeks.[11][12]
-
Control Arm: Leucovorin 200 mg/m² intravenously over 30 minutes, followed by 5-fluorouracil 2000 mg/m² intravenously over 24 hours, administered on days 1, 8, 15, and 22 of a 6-week cycle.[13]
-
Primary Endpoint: Overall survival.[12]
Modified FOLFIRINOX (Phase II)
-
Patient Population: Patients with gemcitabine-refractory unresectable pancreatic cancer.[14]
-
Treatment Protocol: A modified FOLFIRINOX regimen consisting of irinotecan (180 mg/m²), oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 2 weeks.[14]
-
Primary Endpoint: To evaluate the efficacy and safety of the modified regimen.[14]
Gemcitabine and Nab-paclitaxel (Retrospective Analysis)
-
Patient Population: Patients with metastatic pancreatic cancer who received gemcitabine plus nab-paclitaxel as a second-line treatment.[7]
-
Treatment Protocol: Dosing was at the discretion of the treating physician, with dose densities compared to full doses of nab-paclitaxel 125 mg/m² and gemcitabine 1000 mg/m² on days 1, 8, and 15 of a 4-week cycle.[9]
-
Primary Endpoint: Progression-free survival.[7]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these drug combinations are rooted in their distinct mechanisms of action that target various cellular processes involved in cancer cell proliferation and survival.
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[4] By inhibiting CDKs, this compound disrupts cell cycle progression and can induce apoptosis (programmed cell death).[4] Docetaxel , a taxane, works by disrupting the normal function of microtubules, which are essential for cell division.[15] It stabilizes microtubules, preventing their disassembly and leading to cell cycle arrest and apoptosis.[7]
ONIVYDE® is a nanoliposomal encapsulation of irinotecan, which allows for a longer circulation time.[11] Irinotecan and its active metabolite, SN-38, inhibit topoisomerase I, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.[16] 5-Fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication. Leucovorin enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.
FOLFIRINOX is a combination of four drugs: 5-fluorouracil and leucovorin (as described above), irinotecan (as described above), and oxaliplatin . Oxaliplatin is a platinum-based chemotherapy drug that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death.
Gemcitabine is a nucleoside analog that inhibits DNA synthesis.[17] Nab-paclitaxel is an albumin-bound formulation of paclitaxel, a taxane that, like docetaxel, disrupts microtubule function. The albumin formulation is thought to enhance drug delivery to the tumor.[18]
Caption: Mechanisms of action for key drugs in pancreatic cancer therapy.
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase II clinical trial investigating a new drug combination for refractory metastatic pancreatic cancer, based on the protocol for the this compound and docetaxel study.
Caption: A typical workflow for a Phase II clinical trial in pancreatic cancer.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. A phase II study of flavopiridol (this compound) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal Irinotecan + 5-FU/LV in Metastatic Pancreatic Cancer: Subgroup Analyses of Patient, Tumor, and Previous Treatment Characteristics in the Pivotal NAPOLI-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAPOLI-1 phase 3 study of liposomal irinotecan in metastatic pancreatic cancer: Final overall survival analysis and characteristics of long-term survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality of life in metastatic pancreatic cancer patients receiving liposomal irinotecan plus 5-fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of FOLFIRINOX as second-line chemotherapy for metastatic pancreatic cancer after gemcitabine-based chemotherapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of gemcitabine plus nab-paclitaxel in second-line treatment of metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. Multicenter phase II trial of modified FOLFIRINOX in gemcitabine-refractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gemcitabine/nab-paclitaxel as second-line therapy following FOLFIRINOX in metastatic/advanced pancreatic cancer—retrospective analysis of response - Nguyen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. Liposomal irinotecan (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on the Efficacy and Safety of Nab-Paclitaxel with Gemcitabine in Combination with Other Therapeutic Agents as New Treatment Strategies in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alvocidib in Hematologic Malignancies: A Comparative Analysis in High-Risk Cytogenetics
For Immediate Release
A comprehensive review of clinical trial data reveals the therapeutic potential of Alvocidib, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, in patients with poor-risk cytogenetics in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). This guide provides a comparative analysis of this compound's efficacy and safety against standard-of-care and other targeted therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound, in combination with chemotherapy, has demonstrated notable efficacy in newly diagnosed AML patients with intermediate or adverse-risk cytogenetics. The FLAM regimen (this compound, Cytarabine, Mitoxantrone) has been shown to achieve higher complete remission rates compared to the standard "7+3" induction therapy.[1][2][3][4] In relapsed or refractory CLL with high-risk features, such as del(17p), this compound has also shown clinical activity.[5][6] This guide will delve into the quantitative outcomes of key clinical trials, outline the experimental methodologies, and visually represent the underlying molecular pathways and experimental workflows.
Mechanism of Action: CDK9 Inhibition
This compound's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[7][8] This inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), which is crucial for the survival of many cancer cells.[9] By suppressing MCL-1, this compound promotes apoptosis in malignant cells.[7]
Caption: this compound inhibits CDK9, preventing RNA Polymerase II-mediated transcription of the MCL-1 gene.
Efficacy in Acute Myeloid Leukemia (AML) with Poor-Risk Cytogenetics
A pivotal randomized, multicenter phase II clinical trial (NCT01349972) evaluated the efficacy of the FLAM regimen against the standard 7+3 induction therapy in newly diagnosed AML patients (aged 18-70) with intermediate or adverse-risk cytogenetics.[1][2][3][4]
Comparative Efficacy Data: FLAM vs. 7+3 in AML
| Efficacy Endpoint | FLAM (this compound, Cytarabine, Mitoxantrone) | 7+3 (Cytarabine, Daunorubicin) | p-value |
| Complete Remission (CR) Rate (after 1 cycle) | 70% | 46% | 0.003 |
| CR Rate (after 1 or 2 cycles) | 70% | 57% | 0.08 |
| Median Overall Survival (OS) | 17.5 months | 22.2 months | 0.39 |
| Median Event-Free Survival (EFS) | 9.7 months | 3.4 months | 0.15 |
Data sourced from Zeidner et al., Haematologica, 2015.[2][3][10]
Alternative Therapy: Venetoclax plus Hypomethylating Agents
For older adults or those unfit for intensive chemotherapy, the combination of Venetoclax (a BCL-2 inhibitor) and a hypomethylating agent (HMA) like azacitidine has become a standard of care.
| Efficacy Endpoint | Venetoclax + Azacitidine (Poor-Risk Cytogenetics, TP53 wild-type) | Azacitidine Alone (Poor-Risk Cytogenetics, TP53 wild-type) |
| Composite Complete Remission (CRc) Rate | 70% | 23% |
| Median Duration of Remission (DoR) | 18.4 months | 8.5 months |
| Median Overall Survival (OS) | 23.4 months | 11.3 months |
Data from a pooled analysis of phase Ib and III trials.
Efficacy in Chronic Lymphocytic Leukemia (CLL) with High-Risk Cytogenetics
This compound has also been investigated in patients with relapsed or refractory CLL, including those with high-risk cytogenetic features like del(17p) and del(11q).
Efficacy of this compound in High-Risk Relapsed/Refractory CLL
| Patient Subgroup | Overall Response Rate (ORR) |
| Overall Population | 48% |
| del(17p) | 50% |
| del(11q) | 59% |
| Complex Karyotype | 43% |
Data from a combined analysis of phase 1-2 studies.[6]
Alternative Therapy: Ibrutinib in High-Risk CLL
Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a standard therapy for CLL, particularly in patients with high-risk cytogenetics.
| Efficacy Endpoint | Ibrutinib-based Therapy (First-line, TP53 aberrations) |
| Overall Response Rate (ORR) | 93% |
| 4-Year Progression-Free Survival (PFS) Rate | 79% |
| 4-Year Overall Survival (OS) Rate | 88% |
Data from a pooled analysis of four clinical trials.[11]
Experimental Protocols
FLAM Regimen for Newly Diagnosed AML (NCT01349972)
References
- 1. The FLAM regimen: revisiting time sequential induction therapy for patients with poor-risk acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imbruvicahcp.com [imbruvicahcp.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Randomized multicenter phase II study of flavopiridol (this compound), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. bionews.com [bionews.com]
- 8. Sumitomo Dainippon Pharma announces the Clinical Data of Investigational Anti-Cancer Agent this compound will be presented at ASH 2018 | Sumitomo Pharma [sumitomo-pharma.com]
- 9. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Identification and targeting of novel CDK9 complexes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alvocidib
For laboratory professionals engaged in groundbreaking research with investigational compounds like Alvocidib, ensuring rigorous safety protocols extends to the final step of the research lifecycle: proper waste disposal. Adherence to meticulous disposal procedures is paramount for the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a potent cyclin-dependent kinase (CDK) inhibitor.
This compound, also known as Flavopiridol, is classified as a cytotoxic and hazardous chemical.[1][2][3] As such, all materials that have come into contact with this compound must be managed as hazardous waste.[4] Standard laboratory chemical waste procedures should be strictly followed, and under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash receptacles.[4]
Immediate Safety and Disposal Protocol
The following step-by-step procedure outlines the operational plan for the safe disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is a critical component of safe laboratory practice. All this compound-contaminated materials must be collected as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory supplies (e.g., pipette tips, centrifuge tubes, vials, flasks, weighing boats, and wipes).
-
Spill cleanup materials.
It is crucial to segregate this compound waste from other laboratory waste streams, such as biological or radioactive waste, unless your institution's Environmental Health and Safety (EHS) office provides specific instructions for mixed waste.
Step 3: Containment of Solid and Liquid Waste
Different forms of this compound waste require distinct containment strategies:
-
Solid Waste: Collect unused this compound powder and other contaminated solids in a dedicated, sealable plastic bag or a primary container. This primary container should then be placed within a larger, designated hazardous chemical waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealable, chemically resistant container, such as a high-density polyethylene (HDPE) bottle. Ensure the container is compatible with the solvents used in the solution. Do not mix with other solvent wastes unless compatibility has been verified.
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated, puncture-resistant sharps container specifically labeled for cytotoxic waste.[5]
Step 4: Labeling of Waste Containers
Clear and accurate labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel. All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" or "Flavopiridol hydrochloride."
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory.
Step 5: Storage of Hazardous Waste
Designated storage areas for hazardous waste are crucial to prevent accidental exposure and ensure a safe laboratory environment. Sealed hazardous waste containers should be stored in a designated, secure area that is away from general laboratory traffic and is well-ventilated.
Step 6: Arranging for Professional Disposal
The final step in the disposal process is to arrange for the removal of the hazardous waste by trained professionals. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of the waste through municipal waste services.
Quantitative Data for this compound Disposal
| Parameter | Specification | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4) | [2][3] |
| Signal Word | Warning | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2][3] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [4] |
| Waste Container Type | Sealable, chemically resistant (e.g., HDPE) | [6] |
| Waste Labeling | "Hazardous Waste" with full chemical name | [4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: this compound Disposal Workflow Diagram.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to laboratory safety and environmental responsibility.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Alvocidib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Alvocidib is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Flavopiridol, is a potent cyclin-dependent kinase (CDK) inhibitor.[1][2] It is classified as harmful if swallowed and may cause genetic defects.[3][4] Therefore, stringent adherence to safety precautions is mandatory. The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves.[5][6] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material such as polyethylene-coated polypropylene is required.[6][7] |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[6] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield should be worn over safety goggles during procedures with a high risk of splashing.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.[8]
-
If intact, transport the package to the designated handling area.
2. Preparation of Solutions:
-
Don the full required PPE as outlined in the table above.
-
Work within a chemical fume hood or other designated containment system.
-
If working with a powder, handle it carefully to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring the compound.
3. Experimental Use:
-
Ensure all procedures are conducted on a disposable, absorbent bench liner to contain any potential spills.
-
Do not eat, drink, or smoke in the designated handling area.[3][4]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][4]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[6]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[6][8]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal, including key decision points for emergency situations.
References
- 1. bionews.com [bionews.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. pogo.ca [pogo.ca]
- 6. benchchem.com [benchchem.com]
- 7. education.eviq.org.au [education.eviq.org.au]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
